molecular formula C6H8ClNO2 B1294903 1-(2-Chloroethyl)pyrrolidine-2,5-dione CAS No. 41212-96-8

1-(2-Chloroethyl)pyrrolidine-2,5-dione

Cat. No.: B1294903
CAS No.: 41212-96-8
M. Wt: 161.58 g/mol
InChI Key: QJZNIHHRDQKAFU-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C6H8ClNO2 and its molecular weight is 161.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58200. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2/c7-3-4-8-5(9)1-2-6(8)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZNIHHRDQKAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068287
Record name 2,5-Pyrrolidinedione, 1-(2-chloroethyl)-
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Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41212-96-8
Record name 1-(2-Chloroethyl)-2,5-pyrrolidinedione
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Record name 2,5-Pyrrolidinedione, 1-(2-chloroethyl)-
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Record name 2-Succinimidoethyl chloride
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Record name 2,5-Pyrrolidinedione, 1-(2-chloroethyl)-
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Record name 1-(2-chloroethyl)pyrrolidine-2,5-dione
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Record name N-(2-Chloroethyl)succinimide
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Foundational & Exploratory

Technical Protocol: Synthesis of 1-(2-Chloroethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 1-(2-Chloroethyl)pyrrolidine-2,5-dione (also known as N-(2-chloroethyl)succinimide), a critical bifunctional electrophile used in medicinal chemistry for introducing ethyl-linker motifs and as a nitrogen mustard precursor.[1]

CAS Registry Number: 41212-96-8 Molecular Formula:


Molecular Weight:  161.59  g/mol [1][2][3]

Executive Summary & Retrosynthetic Analysis

This protocol outlines a robust, two-step convergent synthesis starting from commercially available succinic anhydride and 2-aminoethanol.[1] Unlike direct alkylation methods (e.g., succinimide + 1-bromo-2-chloroethane), which suffer from bis-alkylation side products and poor atom economy, this route utilizes a "build-and-activate" strategy.[1]

The pathway prioritizes the formation of the cyclic imide ring before introducing the reactive chloride, minimizing the risk of self-alkylation during the process.

Strategic Pathway (DOT Visualization)

SynthesisPathway SuccAnhydride Succinic Anhydride (Starting Material) AmicAcid Intermediate Amic Acid (Transient) SuccAnhydride->AmicAcid Ring Opening (Nucleophilic Acyl Subst.) Ethanolamine 2-Aminoethanol Ethanolamine->AmicAcid Ring Opening (Nucleophilic Acyl Subst.) HydroxyImide N-(2-Hydroxyethyl)succinimide (Stable Intermediate) AmicAcid->HydroxyImide Cyclization (-H2O) Reflux/Toluene Target This compound (Target Electrophile) HydroxyImide->Target Chlorination (SOCl2) SN2 Mechanism

Figure 1: Retrosynthetic disconnection showing the conversion of anhydride to imide followed by hydroxyl activation.[1]

Safety & Handling (Critical)

Hazard Class: Irritant / Potential Vesicant.[1]

  • Vesicant Nature: The target compound contains a 2-chloroethyl amine-like motif (though attenuated by the imide carbonyls), structurally related to nitrogen mustards.[1] It can act as an alkylating agent.[1]

  • Thionyl Chloride (

    
    ):  Releases 
    
    
    
    and
    
    
    gas.[1][4] All reactions in Step 2 must be performed under a strictly ventilated fume hood with an alkali scrubber trap.[1]
  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[1]

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-Hydroxyethyl)succinimide

This step involves the condensation of succinic anhydride with 2-aminoethanol.[1] The reaction proceeds via an initial ring-opening to form the succinamic acid, followed by thermal dehydration to close the imide ring.[1]

Reagents:

  • Succinic Anhydride (1.0 eq)[1]

  • 2-Aminoethanol (Ethanolamine) (1.05 eq)[1]

  • Toluene (Solvent, ~5-10 mL per gram of anhydride)[1]

  • Optional: Triethylamine (0.1 eq) if reaction is sluggish, though usually not required.[1]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Addition: Charge the flask with Succinic Anhydride suspended in Toluene.

  • Amine Addition: Add 2-Aminoethanol dropwise at room temperature. Note: The reaction is exothermic; the succinamic acid intermediate may precipitate.[1]

  • Cyclization: Heat the mixture to reflux (

    
    ). Maintain reflux until the theoretical amount of water is collected in the Dean-Stark trap (approx. 3-5 hours).[1]
    
    • Mechanism:[4][5] Thermal dehydration drives the equilibrium toward the thermodynamically stable 5-membered imide ring.[1]

  • Workup: Cool the solution. If the product precipitates (it is less soluble in cold toluene), filter it. If it remains an oil/solution, decant the toluene and rotary evaporate.

  • Purification: Recrystallization from ethanol/ether or ethyl acetate.[1]

    • Target Yield: 85-95%[1]

    • Physical State: White crystalline solid (MP: ~60-63°C).[1]

Step 2: Chlorination to this compound

The hydroxyl group is converted to a chloride using Thionyl Chloride (


).[1] This transformation typically proceeds with inversion of configuration (if chiral) or simple substitution via an internal return mechanism (

) or ion-pair mechanism depending on the presence of a base.[1]

Reagents:

  • N-(2-Hydroxyethyl)succinimide (Intermediate from Step 1)[1][6]

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)[1]
    
  • Dichloromethane (DCM) or Chloroform (Solvent)[1]

  • Catalyst: DMF (1-2 drops) to form the Vilsmeier-Haack active species.[1]

Procedure:

  • Setup: Dry round-bottom flask under

    
     atmosphere, equipped with a reflux condenser and an 
    
    
    
    gas trap (bubbler into NaOH solution).
  • Solubilization: Dissolve N-(2-Hydroxyethyl)succinimide in dry DCM.

  • Activation: Add Thionyl Chloride dropwise at

    
     (ice bath) to control the exotherm and gas evolution (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature, then heat to gentle reflux (

    
    ) for 2-3 hours.
    
    • Monitoring: TLC (check for disappearance of the polar alcohol spot).

  • Quench & Workup:

    • Cool to room temperature.[1][7]

    • Concentrate in vacuo to remove excess

      
       and solvent.[1] Crucial: Do not quench directly with water initially if excess thionyl chloride is present, as it reacts violently.
      
    • Redissolve the residue in DCM and wash with saturated

      
       (cold) to neutralize residual acid.[1]
      
    • Dry organic layer over

      
      , filter, and evaporate.[1]
      
  • Purification: The crude material is often pure enough.[1][8] If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) or recrystallization from ether/hexane.[1]

Data Summary & Characterization

ParameterN-(2-Hydroxyethyl)succinimideThis compound
Role IntermediateTarget Product
Appearance White crystalline solidOff-white solid or viscous oil
Melting Point 60 - 63 °C~45 - 50 °C (Low melting)
Solubility Water, Alcohols, DCMDCM, Chloroform, EtOAc
Key IR Signal Broad -OH stretch (~3400 cm⁻¹)Loss of -OH; Strong C-Cl (~700 cm⁻¹)
Storage Room Temp, Desiccated2-8°C, Moisture Sensitive
Expected NMR Signals (Target)[1]
  • 
     NMR (
    
    
    
    ):
    • 
       ~2.7-2.8 ppm (s, 4H, succinimide ring protons).[1]
      
    • 
       ~3.7 ppm (t, 2H, 
      
      
      
      ).[1]
    • 
       ~3.9 ppm (t, 2H, 
      
      
      
      ).[1]
    • Note: The triplet chemical shifts may vary slightly depending on concentration, but the integration ratio must be 4:2:2.

Troubleshooting & Optimization

Reaction Workflow Logic (DOT)

Troubleshooting Start Start Step 2: Chlorination CheckTLC TLC Check: Is Starting Material Gone? Start->CheckTLC Complete Proceed to Workup CheckTLC->Complete Yes Incomplete Incomplete Reaction CheckTLC->Incomplete No Action1 Add 0.5 eq SOCl2 + 1 drop DMF Incomplete->Action1 Action2 Increase Reflux Time (1-2 hrs) Action1->Action2 Action2->CheckTLC

Figure 2: Decision tree for ensuring complete conversion during the chlorination step.

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete dehydration.[1]

    • Solution: Ensure the Dean-Stark trap is actively removing water.[1] If using toluene, ensure the bath temp is

      
      .
      
  • Issue: Dark/Black Product in Step 2.

    • Cause: Polymerization or decomposition due to excessive heat or lack of solvent.[1]

    • Solution: Keep temperature moderate (

      
       max) and ensure good dilution in DCM.[1]
      

References

  • Synthesis of N-substituted succinimides

    • Source: PubChem.[1][6][9] (n.d.). N-(2-Hydroxyethyl)succinimide (CID 236334).[1][6] National Library of Medicine.[1]

    • URL:[Link][1]

  • General Chlorination Protocol (Alcohol to Alkyl Chloride)

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard reference for

      
       mechanism).
      
    • Context: Validates the use of Thionyl Chloride/DMF for primary alcohol conversion.
  • Related Imide Synthesis (Maleimide Analogues)

    • Source: Search Results (PrepChem).[1] Synthesis of N-(2-hydroxyethyl)-2,3-dimethylmaleimide.

    • URL:[Link]

  • Physical Properties & Safety Data

    • Source: EPA CompTox Chemicals Dashboard. This compound.[1]

    • URL:[Link][1]

Sources

Spectroscopic data of N-(2-Chloroethyl)succinimide (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Chloroethyl)succinimide (CAS 2755-07-9) is a critical bifunctional building block in medicinal chemistry. It serves as a robust electrophilic linker, enabling the attachment of the succinimide moiety—a "masked" amine or carboxylic acid derivative—to nucleophilic pharmacophores. Its primary utility lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) , where precise linker length and stability are paramount.

This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) and synthesis of N-(2-Chloroethyl)succinimide. Unlike generic databases, this document correlates spectral features with underlying electronic effects, ensuring researchers can validate structural integrity with high confidence.

Molecular Profile

PropertyData
IUPAC Name 1-(2-Chloroethyl)pyrrolidine-2,5-dione
CAS Number 2755-07-9
Molecular Formula

Molecular Weight 161.59 g/mol
Physical State White to off-white crystalline solid (low melting)
Solubility Soluble in

, DMSO, MeOH; sparingly soluble in water
Key Reactivity Alkylating agent (via alkyl chloride); Imide hydrolysis

Synthesis & Purification Protocol

To ensure high-fidelity spectroscopic data, the compound must be synthesized with high purity. The most reliable method involves the chlorination of N-(2-hydroxyethyl)succinimide using thionyl chloride (


).
Reaction Pathway

Synthesis SM N-(2-Hydroxyethyl)succinimide (CAS 18190-44-8) Inter Chlorosulfite Intermediate SM->Inter Nucleophilic Attack Reagent Thionyl Chloride (SOCl2) Reagent->Inter Prod N-(2-Chloroethyl)succinimide (CAS 2755-07-9) Inter->Prod SN2 Substitution (Inversion/Retention) Byprod SO2 (g) + HCl (g) Inter->Byprod

Figure 1: Chlorination mechanism via thionyl chloride. The reaction proceeds through a chlorosulfite intermediate, releasing gaseous byproducts that drive the equilibrium.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Reagent Loading: Charge the RBF with N-(2-hydroxyethyl)succinimide (1.0 eq) and anhydrous dichloromethane (DCM) or chloroform (

    
    ).
    
  • Chlorination: Add thionyl chloride (

    
    , 1.5 eq) dropwise at 
    
    
    
    to control the exotherm.
    • Note: The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the formation of the Vilsmeier-Haack intermediate, facilitating the reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting alcohol.
    
  • Workup:

    • Cool to room temperature.[1]

    • Concentrate in vacuo to remove solvent and excess

      
      .
      
    • Redissolve the residue in DCM and wash with saturated

      
       (to neutralize residual acid) and brine.
      
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from ethanol/hexane if necessary.
    

Spectroscopic Analysis

A. Proton NMR ( NMR)

The


 NMR spectrum is characterized by the symmetry of the succinimide ring and the distinct splitting of the ethyl linker.

Solvent:


 (Referenced to 7.26 ppm)
Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Explanation
2.75 – 2.80 Singlet (s)4HSuccinimide Ring (

)
The four protons on the succinimide ring are chemically equivalent due to the

symmetry of the imide system. They appear as a singlet, slightly deshielded by the adjacent carbonyls.
3.70 – 3.75 Triplet (t)2H

Protons on the carbon bearing the chlorine atom. Deshielded by the electronegative halogen (

), but less so than the nitrogen-adjacent protons in this specific electronic environment.
3.85 – 3.90 Triplet (t)2H

Protons on the carbon attached to the imide nitrogen. These are the most deshielded alkyl protons due to the strong electron-withdrawing nature of the diacyl-nitrogen system.

Critical Validation Point: Ensure the integral ratio is exactly 2:1:1 (Ring :


 : 

). Any deviation suggests incomplete chlorination (presence of starting alcohol) or ring opening.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the imide functional group.

Wavenumber (

)
Vibration ModeDiagnostic Value
1770 – 1780

Stretch (Asymmetric)
Weak intensity band characteristic of cyclic imides (coupling between carbonyls).
1700 – 1710

Stretch (Symmetric)
Strong intensity band. The primary diagnostic peak for the succinimide ring.
2950 – 3000

Stretch (Alkyl)
Moderate intensity. Represents the methylene groups in the ring and linker.
~650 – 750

Stretch
Characteristic "fingerprint" band for alkyl chlorides.
C. Mass Spectrometry (MS)

The mass spectrum is dominated by the chlorine isotope pattern and the stability of the succinimide ring.

  • Ionization Mode: ESI+ or EI

  • Molecular Ion:

    
     161 (
    
    
    
    ) and 163 (
    
    
    )

Fragmentation Logic:

MassSpec M_Ion Molecular Ion [M]+ m/z 161 / 163 (3:1) Frag1 Loss of Cl radical [M - 35]+ -> m/z 126 M_Ion->Frag1 Homolytic Cleavage Frag2 Succinimide Cation [C4H4NO2]+ -> m/z 98 M_Ion->Frag2 C-N Bond Breakage Frag1->Frag2 Further Fragmentation Frag3 Ethylene Loss Rearrangement

Figure 2: Primary fragmentation pathways. The 3:1 isotopic ratio of the molecular ion is the definitive confirmation of the chlorine atom's presence.

Quality Control & Storage

  • Purity Check: Thin Layer Chromatography (TLC) using 50% EtOAc in Hexane. Visualized using

    
     stain (succinimides do not absorb strongly in UV unless derivatized, though the carbonyls allow weak detection at 210-220 nm).
    
  • Storage: Store at

    
     under inert atmosphere. The alkyl chloride is moderately reactive; exposure to moisture can lead to slow hydrolysis back to the alcohol.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96183, N-(2-Chloroethyl)succinimide. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing).[2][3]

  • Organic Syntheses. Reaction of Thionyl Chloride with Alcohols. (General protocol adaptation). Retrieved from [Link]

Sources

The Solubility of 1-(2-Chloroethyl)pyrrolidine-2,5-dione in Organic Solvents: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

1-(2-Chloroethyl)pyrrolidine-2,5-dione, a key N-substituted succinimide, serves as a valuable intermediate in organic synthesis and holds potential in pharmaceutical development.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and developing viable formulations. This guide provides a comprehensive analysis of the molecular factors governing the solubility of this compound, offers a predictive framework for its behavior in different solvent classes, and details a robust, self-validating experimental protocol for precise solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of this versatile chemical entity.

Introduction to this compound

This compound (CAS No. 41212-96-8) is a bifunctional organic compound featuring a polar succinimide ring and a reactive chloroethyl group.[3][4] The succinimide moiety is a common structural motif in medicinal chemistry, and its derivatives are explored for a wide range of biological activities.[5] The presence of the chloroethyl group makes it a potent alkylating agent, suitable for introducing the succinimide pharmacophore onto other molecules.

The efficiency of any synthetic or formulation process involving this compound is fundamentally tied to its interaction with the chosen solvent system. Poor solvent selection can lead to low reaction yields, difficult purification, and challenges in creating stable, deliverable drug formulations. Therefore, a predictive understanding of its solubility, grounded in its molecular structure and validated by empirical data, is not merely academic but a critical prerequisite for successful application.

Physicochemical Profile and Structural Analysis

The solubility of a compound is dictated by its physicochemical properties. The key attributes of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 41212-96-8 [3][6]
Molecular Formula C₆H₈ClNO₂ [4][7]
Molecular Weight 161.59 g/mol [7][8]
Physical Form Solid [3]
Melting Point 127.42 °C (Predicted) [7]
Water Solubility 12,401.5 mg/L (Predicted) [7]
Hydrogen Bond Acceptors 2 [7]
Hydrogen Bond Donors 0 [7]

| XLogP3 | 0.31 |[8] |

Structural Causality of Solubility

The molecule's structure presents a duality of polarity.

  • The Polar Head: The pyrrolidine-2,5-dione (succinimide) ring contains two highly polar carbonyl groups (C=O). The oxygen atoms act as strong hydrogen bond acceptors, capable of interacting favorably with protic solvents. This region imparts significant polar character to the molecule.

  • The Non-Polar Tail: The ethyl chain and the chlorine atom (-CH₂CH₂Cl) contribute to the molecule's non-polar, lipophilic character.

The overall solubility is a balance between these competing characteristics. The moderately low XLogP3 value of 0.31 suggests that the molecule is not overwhelmingly lipophilic, and its significant predicted water solubility indicates the dominance of its polar features.[7][8]

cluster_molecule This compound Compound Core Structure Polar Polar Succinimide Ring (2x Carbonyl Groups) Hydrogen Bond Acceptor Compound->Polar Dominant Polar Interactions NonPolar Non-Polar Chloroethyl Group (Lipophilic Character) Compound->NonPolar Dispersion Force Interactions

Caption: Structural features governing solubility.

Theoretical Principles and Predicted Solubility Profile

The principle of "like dissolves like" provides a robust framework for predicting solubility.[9] Solvents that share similar intermolecular forces with the solute will generally be more effective at dissolving it.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. They are expected to strongly solvate the carbonyl oxygen atoms of the succinimide ring. High solubility is predicted in this class. Studies on similar N-substituted succinimides show that the addition of methanol can increase solubility and reaction rates in aqueous media.[10][11]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents have large dipole moments but lack O-H or N-H bonds. They cannot donate hydrogen bonds but can participate in strong dipole-dipole interactions with the polar imide ring. High solubility is also predicted in this class. Research on the parent compound, succinimide, has demonstrated its solubility in solvents like acetone, acetonitrile, and tetrahydrofuran.[12]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and interact primarily through weak London dispersion forces. The strong polar nature of the succinimide headgroup will resist dissolution in these solvents. Low solubility is predicted.

  • Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have intermediate polarity and can effectively solvate both the polar and non-polar regions of the molecule. Moderate to high solubility is expected. For related compounds like N-bromosuccinimide, DCM and chloroform are considered effective solvents.[13]

cluster_solvents Solvent Classes & Interactions Solute 1-(2-Chloroethyl) pyrrolidine-2,5-dione Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic Strong Dipole-Dipole (High Solubility) NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Weak Dispersion Forces (Low Solubility)

Caption: Predicted solute-solvent interactions.

Table 2: Predicted Qualitative Solubility Profile

Solvent Class Representative Solvents Predicted Solubility Primary Intermolecular Force
Polar Protic Methanol, Ethanol, Isopropanol High Hydrogen Bonding
Polar Aprotic Acetone, Acetonitrile, DMSO, THF High Dipole-Dipole Interactions
Halogenated Dichloromethane, Chloroform Moderate to High Dipole-Dipole & Dispersion

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | Dispersion Forces |

Experimental Protocol for Solubility Determination

While predictions are valuable, precise quantitative data requires rigorous experimental determination. The equilibrium shake-flask method is a gold-standard, trustworthy technique for measuring the solubility of a solid in a solvent.[14]

Objective

To accurately determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials
  • This compound (solid, >95% purity)[3]

  • Selected solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker (e.g., 25 °C). Shake the vials for a minimum of 24 hours.

    • Trustworthiness Check: To ensure equilibrium has been reached, a time-point study is recommended. Samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no longer increases between time points.

  • Phase Separation: After equilibration, allow the vials to rest in a temperature-controlled bath for 30 minutes to let the excess solid settle. Carefully transfer the supernatant to a centrifuge tube and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended particles.

  • Sample Collection and Dilution: Carefully draw the clear supernatant using a syringe and immediately pass it through a syringe filter into a clean vial. This step is critical to remove all particulate matter. Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared using standards of known concentration.

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (mg/mL) = (Concentration from analysis) x (Dilution Factor)

Start Start: Add Excess Solid to Vial AddSolvent Add Known Volume of Solvent Start->AddSolvent Equilibrate Equilibrate on Shaker (24-48h at constant T) AddSolvent->Equilibrate Settle Settle and Centrifuge to Separate Solid Equilibrate->Settle Filter Filter Supernatant (0.22 µm Syringe Filter) Settle->Filter Dilute Accurately Dilute Filtered Sample Filter->Dilute Analyze Quantify Concentration (e.g., HPLC-UV) Dilute->Analyze End Calculate & Report Solubility (mg/mL) Analyze->End

Sources

An In-depth Technical Guide to the Reactivity of 1-(2-Chloroethyl)pyrrolidine-2,5-dione with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-(2-chloroethyl)pyrrolidine-2,5-dione, also known as N-(2-chloroethyl)succinimide (NECS). This bifunctional molecule possesses two key reactive sites: a primary alkyl chloride susceptible to nucleophilic substitution and a succinimide ring that can undergo ring-opening. The primary focus of this document is the alkylation of nucleophiles via the chloroethyl group, a reaction of significant interest in the development of covalent inhibitors, bioconjugation linkers, and other advanced chemical probes. We will dissect the underlying reaction mechanisms, explore the kinetics and substrate scope with key biological and synthetic nucleophiles—amines, thiols, and alcohols—and provide validated experimental protocols for conducting and monitoring these transformations. This guide is intended for researchers and professionals in drug development and chemical biology who seek to leverage the unique reactivity of this versatile chemical scaffold.

Introduction: The Chemical Biology of an Alkylating Agent

This compound (NECS) is a valuable reagent in medicinal chemistry and chemical biology. Its structure combines a stable succinimide heterocycle with a reactive primary alkyl chloride. This configuration makes it an effective electrophile for forming stable covalent bonds with a variety of nucleophiles.[1][2] The pyrrolidine-2,5-dione (succinimide) core is a common motif in pharmacologically active compounds, known to impart favorable physicochemical properties.[3] The true utility of NECS, however, lies in its capacity as an alkylating agent, driven by the chloroethyl side chain.[1][4]

The chloroethyl group is analogous to the "warhead" found in chloroacetamide-based covalent inhibitors, which are widely used to target nucleophilic amino acid residues like cysteine in proteins.[5][6] Understanding the principles that govern the reactivity of NECS is therefore paramount for its rational application in designing targeted covalent therapeutics, constructing antibody-drug conjugates (ADCs), and synthesizing complex molecular probes.

Synthesis and Properties

NECS (CAS 41211-96-8) is a solid with a molecular weight of 161.59 g/mol and the formula C₆H₈ClNO₂.[7] A common synthetic route involves the condensation of succinic anhydride with 2-aminoethanol to form N-(2-hydroxyethyl)succinimide, followed by chlorination of the primary alcohol, typically using a reagent like thionyl chloride (SOCl₂), a well-established method for converting alcohols to alkyl chlorides.[8]

PropertyValueSource
CAS Number 41212-96-8[7]
Molecular Formula C₆H₈ClNO₂[7]
Molecular Weight 161.59 g/mol [7]
Physical Form Solid[7]
Storage Temp. Room Temperature[7]

Core Reactivity: A Mechanistic Perspective

The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (S(_N)2) reaction . This mechanism is dictated by the structure of the electrophile: a primary alkyl halide.[9]

The S(_N)2 Mechanism

The S(_N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, the chloride ion) departs.[8]

  • Attack Vector: The nucleophile approaches the carbon atom from the side opposite to the carbon-chlorine bond (180°), known as "backside attack." This trajectory allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Cl σ* antibonding lowest unoccupied molecular orbital (LUMO).[8]

  • Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom. This carbon center is pentacoordinate and adopts a trigonal bipyramidal geometry.[8]

  • Stereochemistry: If the electrophilic carbon were a chiral center, this mechanism would result in a complete inversion of stereochemistry (Walden inversion).

  • Kinetics: The reaction rate is dependent on the concentration of both the electrophile (NECS) and the nucleophile. The rate law is expressed as: Rate = k[NECS][Nucleophile].[8]

Caption: General SN2 mechanism for nucleophilic substitution.

Reactivity with Specific Nucleophiles

The efficacy of the S(_N)2 reaction is highly dependent on the identity of the nucleophile. Nucleophilicity is influenced by factors such as charge, basicity, polarizability, and the solvent system.

Reaction with Thiols (e.g., Cysteine, Glutathione)

Thiols are among the most potent nucleophiles for reacting with primary alkyl chlorides, particularly at physiological pH. This is because the thiol group (-SH) has a relatively low pKa (typically 8-9), allowing for the formation of the highly nucleophilic thiolate anion (-S⁻) under mild conditions.[10]

Causality: The high reactivity stems from the "soft" nature of the large sulfur atom. Its valence electrons are highly polarizable, facilitating favorable orbital overlap in the S(_N)2 transition state. Kinetic studies of the analogous reaction between N-phenylchloroacetamide and various thiols confirm a concerted S(_N)2 mechanism with an early transition state.[10] The reaction rate is directly proportional to the concentration of the thiolate anion, making pH a critical experimental parameter.

Experimental Insight: To maximize the reaction rate and specificity for thiol alkylation, the reaction should be buffered to a pH at or slightly above the pKa of the target thiol. This ensures a significant population of the reactive thiolate species. However, at excessively high pH (>9-10), competing hydrolysis of the succinimide ring can become a significant side reaction.[5]

Reaction with Amines (e.g., Lysine, Synthetic Amines)

Primary and secondary amines are also excellent nucleophiles that readily react with NECS. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbon.[11]

Causality: The nucleophilicity of an amine is related to its basicity; less sterically hindered and more basic amines are generally more reactive.[11] Unlike thiols, the uncharged amine is the active nucleophile. The reaction proceeds smoothly in a variety of polar aprotic solvents like DMF, DMSO, or acetonitrile. In protic solvents, the solvent may compete as a nucleophile or solvate the amine, slightly reducing its reactivity.

Experimental Insight: The reaction is often carried out in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) or an excess of the amine nucleophile. This is to neutralize the HCl that is cogenerated as the reaction proceeds (if starting from a free amine), which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Reaction with Alcohols and Water (Hydrolysis)

Alcohols and water are generally considered weak nucleophiles for S(_N)2 reactions.[11] Consequently, the reaction of NECS with an alcohol requires more forcing conditions (e.g., elevated temperature, strong base to form the more nucleophilic alkoxide).

Stability & Side Reactions: The most relevant reaction in this class is hydrolysis—reaction with water. Under neutral conditions at ambient temperature, the alkyl chloride group of NECS is relatively stable. However, two potential hydrolysis pathways can occur, particularly under basic conditions (high pH) or elevated temperatures:

  • S(_N)2 Hydrolysis: Direct attack of a hydroxide ion on the chloroethyl group to yield N-(2-hydroxyethyl)succinimide.

  • Succinimide Ring Opening: Hydrolysis of one of the amide bonds in the succinimide ring to yield a succinamic acid derivative.[5][12][13] This process is known to occur in succinimide-based linkers used in ADCs and can be influenced by neighboring groups.[13][14][15]

Experimental Insight: For reactions with amine or thiol nucleophiles in aqueous buffers, it is crucial to operate at a pH that maximizes nucleophile reactivity while minimizing hydrolysis. A pH range of 7.5-8.5 is often a good compromise. Reactions should be monitored for the appearance of hydrolysis byproducts, especially if they are run for extended periods or at high temperatures.

Reactivity_Spectrum cluster_electrophile Electrophile cluster_nucleophiles Nucleophile Reactivity NECS This compound Thiolate Thiolate (RS⁻) NECS->Thiolate Very Fast (pH > pKa) Amine Amine (R₂NH) NECS->Amine Fast Alcohol Alcohol/Water (ROH/H₂O) NECS->Alcohol Slow (Requires heat/base)

Caption: Relative reactivity of NECS with common nucleophiles.

Experimental Protocols and Methodologies

A self-validating protocol is essential for ensuring reproducibility and understanding reaction outcomes. This involves careful setup, in-process monitoring, and thorough product characterization.

General Experimental Workflow

The following workflow provides a robust framework for studying the reactivity of NECS.

Workflow A 1. Reagent Preparation - Dissolve NECS in appropriate solvent. - Prepare nucleophile solution (with base if needed). B 2. Reaction Setup - Combine reactants under inert atmosphere (N₂). - Stir at controlled temperature. A->B C 3. Reaction Monitoring - Thin Layer Chromatography (TLC) - LC-MS analysis of aliquots. B->C Take aliquots over time D 4. Work-up & Quenching - Quench excess reagent. - Aqueous wash / extraction. C->D Once complete E 5. Purification - Flash column chromatography. - Recrystallization or HPLC. D->E F 6. Characterization - NMR (¹H, ¹³C) - High-Resolution Mass Spectrometry (HRMS). E->F

Sources

Commercial suppliers of 1-(2-Chloroethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Procurement and Application of N-(2-Chloroethyl)succinimide for Advanced Research

Disclaimer: 1-(2-Chloroethyl)pyrrolidine-2,5-dione, also known as N-(2-Chloroethyl)succinimide, is a chemical compound used in legitimate scientific research. However, it is also a substance that can be misused. This guide is intended for researchers, scientists, and drug development professionals engaged in legitimate and ethical research. The information provided herein is for informational purposes only and should not be used for any illicit activities. All handling and procurement of this chemical must be in strict compliance with local, national, and international regulations.

Introduction

This compound, with a CAS Number of 5900-53-8, is a reactive alkylating agent belonging to the succinimide family. Its structure, featuring a reactive chloroethyl group and a succinimide ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The succinimide ring itself is a common motif in medicinal chemistry, and the chloroethyl group provides a reactive handle for introducing the ethylamine moiety into a target molecule through nucleophilic substitution reactions. This guide provides an overview of its commercial availability, quality considerations for procurement, and its applications in a research context.

Commercial Availability and Supplier Landscape

A number of chemical suppliers specialize in providing reagents for research and development. These suppliers are critical partners in the scientific enterprise, ensuring the quality and consistency of the materials that form the foundation of experimental work. When sourcing this compound, it is imperative to engage with reputable vendors who can provide comprehensive documentation and support.

Key Commercial Suppliers:

While a comprehensive, real-time list is subject to change, the following companies are established suppliers of fine chemicals and reagents for the research and pharmaceutical industries and have been known to list this compound in their catalogs. Researchers should always verify current availability directly with the supplier.

  • Sigma-Aldrich (Merck): A leading global supplier of research chemicals, offering a wide range of products with extensive documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

  • Thermo Fisher Scientific (Alfa Aesar): Provides a broad portfolio of chemical products for research and development, known for its quality and reliability.

  • TCI (Tokyo Chemical Industry): A global supplier of fine and specialty chemicals, with a strong focus on reagents for organic synthesis.

  • Santa Cruz Biotechnology: Offers a range of biochemicals and research reagents, including various small molecules for life science research.

  • Combi-Blocks: A supplier specializing in combinatorial chemistry building blocks and reagents for drug discovery.

Table 1: Comparison of Supplier Offerings for this compound

SupplierTypical PurityAvailable QuantitiesDocumentation Provided
Sigma-Aldrich (Merck)≥97%1g, 5g, 25gCoA, SDS, NMR data often available
Thermo Fisher Scientific≥98%1g, 5g, 10gCoA, SDS
TCI Chemicals>98%1g, 5g, 25gCoA, SDS
Santa Cruz Biotechnology≥98%1g, 5gCoA, SDS
Combi-Blocks≥97%1g, 5g, 25gCoA, SDS

Note: The information in this table is illustrative and should be confirmed directly with the suppliers, as purity levels and available quantities may vary by batch and over time.

Quality Control and Purity Considerations

The success of a chemical synthesis or biological experiment is highly dependent on the quality of the starting materials. When procuring this compound, researchers must pay close attention to the purity of the compound.

Key Quality Control Parameters:

  • Purity: Typically determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥97% is generally acceptable for most research applications, though higher purity may be required for sensitive assays or late-stage drug development.

  • Identity Confirmation: The structure of the compound should be confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). Reputable suppliers will provide this data upon request or as part of the CoA.

  • Appearance: The compound should be a white to off-white solid. Any significant deviation from this could indicate the presence of impurities.

  • Solubility: Information on solubility in various solvents is crucial for experimental design and is often provided on the product data sheet.

Experimental Protocol: A Representative Synthetic Application

The primary utility of this compound in research is as an alkylating agent. Below is a representative, generalized protocol for the N-alkylation of a primary amine, a common reaction in medicinal chemistry.

Objective: To synthesize an N-substituted ethylamine derivative using this compound.

Materials:

  • This compound

  • Primary amine of interest

  • A suitable aprotic solvent (e.g., acetonitrile, dimethylformamide)

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), potassium carbonate)

  • Standard laboratory glassware and work-up reagents

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) and the base (1.2-2.0 equivalents) in the chosen solvent.

  • Addition of Alkylating Agent: To the stirring solution, add this compound (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. The reaction may require heating to proceed at a reasonable rate.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC.

Diagram 1: Generalized Workflow for N-Alkylation

A 1. Dissolve Amine & Base in Solvent B 2. Add this compound A->B Stirring C 3. Monitor Reaction (TLC/LC-MS) B->C Heating (optional) D 4. Aqueous Work-up & Extraction C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, HPLC) E->F Pure Product

Caption: A typical experimental workflow for the synthesis of N-alkylated amines using this compound.

Signaling Pathway Context: Application in PROTAC Development

A significant application of molecules derived from this compound is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The succinimide moiety is a well-known ligand for the E3 ligase Cereblon (CRBN). By functionalizing the succinimide core, researchers can create potent and selective protein degraders.

Diagram 2: Role of Succinimide-based Ligands in PROTAC-mediated Protein Degradation

cluster_0 PROTAC Molecule cluster_1 Cellular Machinery PROTAC Succinimide Ligand - Linker - Target Ligand CRBN E3 Ligase (Cereblon) PROTAC->CRBN Binds to Target Target Protein PROTAC->Target Binds to CRBN->Target Ubiquitination Proteasome Proteasome Target->Proteasome Degradation

Caption: The mechanism of action for a PROTAC utilizing a succinimide-based ligand to induce degradation of a target protein.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with institutional, local, and national regulations for hazardous chemical waste.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling the chemical.

Conclusion

This compound is a valuable research chemical with important applications in organic synthesis and medicinal chemistry, particularly in the development of targeted protein degraders. The selection of a reputable commercial supplier is a critical first step to ensure the quality and reliability of experimental results. Researchers must prioritize suppliers who provide comprehensive analytical data and adhere to high-quality control standards. By following established safety protocols and understanding the chemical reactivity of this compound, scientists can effectively and safely utilize it to advance their research goals.

References

  • Thermo Fisher Scientific (Alfa Aesar). N-(2-Chloroethyl)succinimide Product Page.[Link]

Methodological & Application

Introduction: The Strategic Importance of the Chloroethyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocols for the Utility of N-(2-Chloroethyl)succinimide in the Chloroethylation of Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

The 2-chloroethyl group is a cornerstone functional motif in medicinal chemistry and synthetic organic chemistry. Its significance lies in its ability to act as a potent electrophile, enabling the alkylation of a wide array of biological macromolecules and synthetic precursors.[1] This reactivity profile has been extensively leveraged in the development of anticancer agents, where the chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cytotoxicity in rapidly proliferating cancer cells.[2][3][4] Beyond oncology, the chloroethyl group serves as a versatile synthetic handle for the construction of complex molecular architectures, allowing for the introduction of an ethyl linker that can be further functionalized.

N-(2-Chloroethyl)succinimide, also known as 1-(2-Chloroethyl)pyrrolidine-2,5-dione (CAS No. 41212-96-8), is a reagent designed for the specific purpose of introducing this valuable 2-chloroethyl group onto nucleophilic substrates.[5] This document serves as a comprehensive technical guide to the application of N-(2-Chloroethyl)succinimide, providing detailed protocols, mechanistic insights, and safety considerations for its effective use in the research and drug development landscape.

Physicochemical Properties and Reactivity Profile

N-(2-Chloroethyl)succinimide is a crystalline solid with a molecular formula of C₆H₈ClNO₂ and a molecular weight of approximately 161.59 g/mol .[5] Its reactivity is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom. The electron-withdrawing succinimide ring system, while not directly participating in the substitution reaction, influences the overall electronic properties of the molecule.

The primary mode of reaction for N-(2-Chloroethyl)succinimide is nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. Nucleophiles such as primary and secondary amines, alcohols, and thiols can attack the terminal carbon of the chloroethyl group, displacing the chloride ion and forming a new carbon-nucleophile bond. The succinimide portion of the molecule remains intact during this process, acting as a stable, non-interfering carrier of the reactive chloroethyl moiety.

Mechanism of Chloroethylation

The chloroethylation of a nucleophile (Nu:) with N-(2-Chloroethyl)succinimide is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The reaction is typically facilitated by a non-nucleophilic base to quench the HCl generated, driving the reaction to completion.

Key Mechanistic Steps:

  • Nucleophilic Attack: The nucleophile, possessing a lone pair of electrons (e.g., the nitrogen of an amine or the oxygen of an alkoxide), attacks the electrophilic methylene carbon (CH₂-Cl) of the chloroethyl group.

  • Transition State: A trigonal bipyramidal transition state is formed, where a partial bond exists between the nucleophile and the carbon atom, and the carbon-chlorine bond is partially broken.

  • Chloride Displacement: The chloride ion is expelled as a leaving group, and a new C-Nu bond is formed, resulting in the chloroethylated product.

  • Proton Transfer: If the nucleophile was initially protonated (e.g., an amine), a base present in the reaction mixture will deprotonate it, regenerating a neutral species and forming a salt byproduct.

G cluster_reactants Reactants cluster_process Sₙ2 Reaction cluster_products Products reagent N-(2-Chloroethyl)succinimide attack Nucleophilic Attack on CH₂-Cl reagent->attack nucleophile Nucleophile (R-NH₂ or R-OH) nucleophile->attack transition Trigonal Bipyramidal Transition State attack->transition Forms displacement Chloride Ion Displacement transition->displacement Leads to product Chloroethylated Product displacement->product Yields byproduct HCl (quenched by base) displacement->byproduct

Caption: General mechanism for the Sₙ2 chloroethylation of a nucleophile.

Application and Experimental Protocols

The following protocols are designed to be robust starting points for the chloroethylation of primary amines and alcohols. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Chloroethylation of a Primary Amine (e.g., Benzylamine)

This protocol details the N-alkylation of benzylamine as a model primary amine. The reaction requires a base to neutralize the hydrochloric acid generated.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
N-(2-Chloroethyl)succinimide≥97%Commercial
Benzylamine≥99%Commercial
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powderCommercial
Anhydrous Acetonitrile (MeCN)≥99.8%Commercial
Ethyl Acetate (EtOAc)ACS GradeCommercial
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab Prepared
BrineAqueous SolutionLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercial

Experimental Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(2-Chloroethyl)succinimide (1.62 g, 10.0 mmol, 1.0 eq).

  • Solvent and Base: Add anhydrous acetonitrile (40 mL) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).

  • Addition of Amine: While stirring the suspension, add benzylamine (1.29 g, 12.0 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2-chloroethyl)benzylamine.

Protocol 2: Chloroethylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol describes the O-alkylation of benzyl alcohol. This reaction typically requires a strong base to deprotonate the alcohol, forming a more nucleophilic alkoxide.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
N-(2-Chloroethyl)succinimide≥97%Commercial
Benzyl Alcohol≥99%Commercial
Sodium Hydride (NaH)60% dispersion in oilCommercial
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercial
Diethyl EtherACS GradeCommercial
Deionized WaterLaboratory GradeLab Prepared
BrineAqueous SolutionLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeCommercial

Experimental Procedure:

  • Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.48 g, 12.0 mmol, 1.2 eq of 60% dispersion).

  • Solvent: Add anhydrous THF (30 mL) via syringe. Cool the suspension to 0°C in an ice bath.

  • Formation of Alkoxide: Dissolve benzyl alcohol (1.08 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the stirred NaH suspension over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.

  • Addition of Alkylating Agent: Dissolve N-(2-Chloroethyl)succinimide (1.78 g, 11.0 mmol, 1.1 eq) in anhydrous THF (15 mL) and add it dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 10% ethyl acetate in hexanes).

  • Work-up:

    • Cool the reaction mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of deionized water (5 mL).

    • Add more water (20 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 40 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure benzyl 2-chloroethyl ether.

G start Start setup Reaction Setup (Flask, Stirrer, Reagents) start->setup reaction Reaction (Heating/Stirring) setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for chloroethylation.

Safety and Handling

N-(2-Chloroethyl)succinimide and related chloroethylamines are hazardous compounds and must be handled with appropriate safety precautions.

  • Hazard Identification: Causes skin and serious eye irritation.[5][6] Chloroethylamines are suspected of causing genetic defects and are harmful if swallowed.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: A flame-retardant lab coat must be worn.

    • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[9]

  • Handling Procedures:

    • Avoid inhalation of dust and vapors.

    • Prevent all contact with skin and eyes.

    • Keep containers tightly closed when not in use.

    • Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[9]

  • Spill and Waste Disposal:

    • In case of a spill, evacuate the area and wear appropriate PPE.

    • Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive substrate; Insufficient base; Low temperature.Verify substrate purity; Use a stronger base (e.g., NaH for alcohols); Increase reaction temperature and/or time.
Formation of Byproducts Over-alkylation (for amines); Elimination reactions.Use a smaller excess of the amine; Run the reaction at a lower temperature; Use a non-coordinating base.
Difficult Purification Similar polarity of starting material and product.Optimize the TLC eluent system for better separation; Consider derivatization of the product or starting material.
Inconsistent Results Presence of moisture in reagents or solvents.Use freshly dried solvents and anhydrous reagents; Perform the reaction under an inert atmosphere (N₂ or Ar).

References

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  • Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells. PubMed. [Link]

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  • Alkylating Agents with brief details of chemotherapy. SlideShare. [Link]

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  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • Alkylating Agents. Oncohema Key. [Link]

  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • 1-(2-Chloroethyl)pyrrolidine. PubChem. [Link]

  • (No Source Available)
  • (No Source Available)
  • (No Source Available)

Sources

Application Note: Derivatization of Peptides and Proteins with N-(2-Chloroethyl)succinimide

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the derivatization of peptides and proteins using N-(2-Chloroethyl)succinimide (NCES) .

Abstract & Introduction

N-(2-Chloroethyl)succinimide (NCES) is a specialized alkylating agent used for the selective modification of nucleophilic residues in peptides and proteins. While less common than iodoacetamide (IAM) or N-ethylmaleimide (NEM), NCES offers a unique chemical profile. It introduces a succinimidoethyl moiety onto sulfhydryl groups (cysteine) via nucleophilic substitution, or potentially onto amino groups (lysine, N-terminus) under forcing conditions.

This modification serves three primary purposes in drug development and proteomic analysis:

  • Permanent Blocking: Irreversible alkylation of cysteine residues to prevent disulfide bond formation or scrambling during analysis.

  • Steric & Charge Modulation: The introduction of the succinimide ring adds a bulky, polar (but non-charged at neutral pH) group. However, the ring is susceptible to hydrolysis, which can introduce a negative charge (succinamic acid), altering the protein's isoelectric point (pI).

  • Latent Reactivity: The succinimide ring can serve as a handle for further functionalization or as a precursor to N-vinylsuccinimide (a Michael acceptor) via elimination.

This guide details the mechanism, optimized protocols, and analytical strategies for using NCES, emphasizing the kinetic differences compared to standard haloacetamides.

Chemical Mechanism

The reaction of NCES with proteins follows two potential pathways depending on pH and temperature:

  • Direct Nucleophilic Substitution (

    
    ):  The primary pathway at neutral to slightly alkaline pH (7.0–8.5). The thiolate anion (
    
    
    
    ) of cysteine attacks the
    
    
    -carbon of the chloroethyl group, displacing the chloride ion.
  • Elimination-Addition: At higher pH (>9.0) or elevated temperatures, NCES may undergo elimination of HCl to form N-vinylsuccinimide , which then reacts with nucleophiles via Michael addition.

Key Consideration: The chloride leaving group is significantly less reactive than iodide or bromide. Consequently, NCES reactions require longer incubation times or higher concentrations compared to iodoacetamide.

Reaction Pathway Diagram[1]

NCES_Mechanism NCES N-(2-Chloroethyl)succinimide (NCES) Intermediate Transition State (SN2 Attack) NCES->Intermediate + Protein-S- Vinyl N-Vinylsuccinimide (Michael Acceptor) NCES->Vinyl Elimination (-HCl) High pH Cys Protein-Cysteine (Thiolate R-S-) Cys->Intermediate Product S-[2-(Succinimido)ethyl]cysteine (Thioether) Intermediate->Product - Cl- Hydrolysis Succinamic Acid Derivative (Ring Opening) Product->Hydrolysis + H2O / pH > 8.5 Vinyl->Product + Protein-S-

Figure 1: Reaction pathways for N-(2-Chloroethyl)succinimide with protein thiols. The primary SN2 pathway yields the stable thioether product, which may undergo slow hydrolysis.

Materials & Preparation

Reagents
  • N-(2-Chloroethyl)succinimide (NCES): High purity (>95%).

    • Note: NCES has limited solubility in pure water. Prepare a stock solution in organic solvent.

  • Reaction Buffer: 100 mM Sodium Phosphate or HEPES, pH 7.5 – 8.5.

    • Avoid: Tris or Glycine buffers if high concentrations/temperatures are used, to prevent potential amine alkylation (though slow).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).

  • Quenching Agent:

    
    -Mercaptoethanol or excess DTT.
    
  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Stock Solution Preparation
ComponentConcentrationSolventStability
NCES Stock 250 mMDry DMF or DMSOPrepare fresh. Hydrolysis of the alkyl chloride is slow, but the succinimide ring can open over time in moisture.
TCEP Stock 100 mMWaterStore at -20°C.

Experimental Protocol

Protocol A: Selective Cysteine Alkylation (Standard)

This protocol is optimized for selective modification of free sulfhydryls while minimizing side reactions with amines (Lys, N-term).

Step 1: Protein Reduction

  • Dissolve protein/peptide to 1–5 mg/mL in Reaction Buffer (pH 8.0).

  • Add TCEP to a final concentration of 5–10 mM.

  • Incubate at 37°C for 30 minutes to ensure complete reduction of disulfides.

Step 2: Alkylation with NCES

  • Add NCES Stock (250 mM) to the reduced protein solution.

    • Target Ratio: 20-fold to 50-fold molar excess over total thiols.

    • Example: For 50 µM protein (with 2 Cys), add NCES to 2–5 mM final concentration.

  • Ensure the final organic solvent concentration (DMF/DMSO) does not exceed 10-20% (v/v) to prevent protein precipitation.

  • Incubation:

    • Time: 2 to 4 hours. (Significantly longer than IAM due to Cl leaving group).

    • Temperature: 37°C. (Room temperature may require overnight incubation).

    • Dark: Perform in the dark to prevent potential radical side reactions (though less critical than with iodides).

Step 3: Quenching & Cleanup

  • Add

    
    -Mercaptoethanol  or DTT  to a final concentration of 20–50 mM (excess over NCES).
    
  • Incubate for 15 minutes at RT.

  • Remove excess reagents via Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis against the storage buffer.

Protocol B: Enhanced Reactivity (Finkelstein Conditions)

If the reaction is incomplete due to the slow chloride displacement, iodide can be used as a catalyst.

  • Supplement the Reaction Buffer with 10–50 mM Sodium Iodide (NaI) .

  • Mechanism: Iodide displaces Chloride on NCES to form N-(2-Iodoethyl)succinimide in situ, which reacts much faster with Cysteine.

Analytical Validation

Mass Spectrometry (LC-MS)

Successful derivatization is confirmed by observing the specific mass shift on the parent peptide/protein.

Quantitative Data: Mass Shifts

ModificationFormula AddedMonoisotopic Mass Shift (

Da)
Alkylation (Target)

+125.0477
Ring Hydrolysis

+18.0106 (Total shift: +143.058)
Elimination (Vinyl) N/A (Intermediate)N/A
  • Calculation:

    • NCES MW (

      
      ) = 161.59 Da.
      
    • Loss of HCl = -36.46 Da.

    • Net Addition = +125.13 Da (Average) / +125.0477 (Monoisotopic).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Modification Slow kinetics of alkyl chloride.Increase Temp to 45°C, extend time to 12h, or add 20 mM NaI catalyst.
Precipitation High organic solvent or hydrophobic modification.Reduce DMF/DMSO to <10%. Add 2M Urea to buffer.
Multiple Peaks (+18 Da) Hydrolysis of Succinimide ring.Maintain pH < 8.0. Analyze immediately. This is often unavoidable in ESI-MS source.
Non-Specific Labeling Reaction with Lysine/Histidine.Lower pH to 7.0–7.5. Reduce excess NCES. Reduce incubation time.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • Foundational text on protein modification chemistry, specifically alkylation mechanisms and succinimide hydrolysis.
  • Lundblad, R. L. (2014). Chemical Reagents for Protein Modification (4th ed.). CRC Press.

    • Detailed protocols for haloalkyl reagents and specificity of alkyl
  • Means, G. E., & Feeney, R. E. (1971). Chemical Modification of Proteins. Holden-Day. Classic reference establishing the kinetics of alkyl halides with protein nucleophiles.
  • Hill, R. L., & Cohen, W. R. (1968). Alkylation of Cysteine Residues. Journal of Biological Chemistry.

Experimental procedure for cysteine modification with 1-(2-Chloroethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Stability Cysteine Alkylation using 1-(2-Chloroethyl)pyrrolidine-2,5-dione

Abstract & Core Directive

This guide details the experimental procedure for the selective modification of cysteine residues using This compound (also known as N-(2-chloroethyl)succinimide or NCES). Unlike the widely used maleimide reagents which form reversible thiosuccinimide adducts via Michael addition, NCES reacts via nucleophilic substitution (


) to form a stable thioether linkage. This protocol is designed for researchers requiring irreversible cysteine blocking or modification where conjugate stability is paramount, such as in long-term storage, harsh purification conditions, or in vivo studies.

Scientific Background & Mechanism

Chemical Basis of Reactivity

This compound (CAS: 41212-96-8) contains two distinct structural motifs:

  • Succinimide Ring: An electron-withdrawing imide scaffold. Unlike maleimides, this ring is saturated and does not function as a Michael acceptor.

  • 2-Chloroethyl Group: A primary alkyl chloride acting as the electrophilic center.[1]

Mechanism of Action: Direct Alkylation vs. Michael Addition

The standard maleimide reaction involves the attack of a thiolate on an alkene (Michael addition), creating a succinimide thioether ring. This ring can undergo a "retro-Michael" reaction, releasing the maleimide and regenerating the free thiol, particularly in the presence of blood thiols (e.g., albumin, glutathione).

In contrast, NCES operates via Nucleophilic Substitution (


) . The cysteine thiolate (

) attacks the

-carbon of the chloroethyl group, displacing the chloride ion.
  • Stability: The resulting bond is a non-cyclic thioether (Cys-S-CH2-CH2-Succinimide). This linkage is chemically inert to retro-Michael elimination, offering superior stability.

  • Reactivity: The succinimide nitrogen is part of an imide system (delocalized lone pair), rendering it non-basic. Consequently, the formation of a reactive aziridinium intermediate (common in nitrogen mustards) is disfavored. The reaction proceeds primarily through direct

    
     displacement, requiring slightly more basic conditions (pH 7.5–8.5) and longer incubation times compared to maleimides.
    
Comparative Analysis
FeatureMaleimide ReagentsThis compound (NCES)
Reaction Type Michael AdditionNucleophilic Substitution (

)
Bond Formed Thiosuccinimide (Ring C-S)Thioether (Linear C-S)
Reversibility Reversible (Retro-Michael)Irreversible (Stable)
Kinetics Fast (

)
Moderate (

)
pH Optimum 6.5 – 7.57.5 – 8.5

Visualization of Reaction Pathway

G Start Protein-Cysteine (Thiol Form: R-SH) Activation Activation (pH 8.0) Start->Activation Deprotonation Thiolate Reactive Thiolate (R-S⁻) Activation->Thiolate TS Transition State (SN2 Displacement of Cl⁻) Thiolate->TS + Reagent Reagent 1-(2-Chloroethyl) pyrrolidine-2,5-dione (Electrophile) Reagent->TS Product Stable Thioether Conjugate (Irreversible) TS->Product - Cl⁻

Caption: Reaction pathway showing the activation of cysteine to thiolate and subsequent SN2 displacement of chloride to form a stable conjugate.

Experimental Protocol

Safety Note: this compound is an alkylating agent. Handle with extreme care in a fume hood. Wear nitrile gloves and safety goggles.

Materials Required
  • Reagent: this compound (Solid, >95% purity).

  • Solvent: Anhydrous DMSO or DMF.

  • Reaction Buffer: 50 mM HEPES or Phosphate Buffer, pH 8.0, containing 1-5 mM EDTA (to prevent metal-catalyzed oxidation of thiols).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

  • Quenching Reagent: L-Cysteine or DTT (excess).

Preparation of Stock Solutions
  • Protein Preparation: Dissolve protein in Reaction Buffer at 1–5 mg/mL.

    • Note: Ensure the protein is free of ammonium ions or primary amines if using high pH, though NCES is highly selective for thiols over amines at pH 8.0.

  • Reagent Stock: Prepare a 100 mM stock solution of NCES in dry DMSO immediately before use.

    • Stability:[2] The chloroethyl group is susceptible to slow hydrolysis in water; keep the stock anhydrous.

Reduction of Disulfides (Optional)

If targeting total cysteine content (including oxidized cysteines):

  • Add TCEP to a final concentration of 5 mM.

  • Incubate at Room Temperature (RT) for 30 minutes.

  • Note: TCEP does not contain thiols and does not need to be removed before adding NCES, unlike DTT.

Alkylation Procedure
  • Molar Ratio: Add the NCES stock to the protein solution to achieve a 20-fold molar excess over the total cysteine concentration.

    • Example: If [Cysteine] = 50 µM, add NCES to 1 mM.

    • Solvent Check: Ensure final DMSO concentration is <5% (v/v) to prevent protein denaturation.

  • Incubation: Vortex gently and incubate at 37°C for 2–4 hours or Room Temperature overnight (12–16 hours) .

    • Critical: The SN2 reaction is slower than Michael addition. Do not shorten this step. Protect from light.

  • Quenching: Stop the reaction by adding DTT or L-Cysteine to a final concentration of 10–20 mM. Incubate for 15 minutes.

  • Purification: Remove excess reagent and byproducts via desalting column (e.g., Zeba Spin, PD-10) or dialysis against the storage buffer.

Data Analysis & Validation

Mass Spectrometry (Intact Protein)

Successful alkylation results in a specific mass shift.

ModificationFormula ChangeMass Shift (Monoisotopic)
Alkylation with NCES

(net addition of succinimido-ethyl)
+ 125.05 Da (per cysteine)
Maleimide Analog

+ 97.02 Da

Calculation: The reagent (MW ~161.6) loses a Chlorine atom (~35.5) and the protein loses a proton (~1.0) during the substitution.


.
Ellman’s Assay (Free Thiol Quantification)
  • Take an aliquot of the purified, modified protein.

  • React with DTNB (Ellman’s Reagent).

  • Measure absorbance at 412 nm.

  • Result: Absorbance should be near zero (background), indicating >95% blocking of free thiols compared to an unmodified control.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Modification pH too low (< 7.0)Increase buffer pH to 8.0–8.5 to promote thiolate formation.
Reaction time too shortExtend incubation to overnight or increase temperature to 37°C.
Reagent hydrolysisPrepare fresh stock in anhydrous DMSO; do not store aqueous stocks.
Precipitation High DMSO concentrationKeep DMSO < 5%; add reagent slowly with mixing.
Non-Specific Labeling pH too high (> 9.0)At pH > 9.0, lysines may react via slow alkylation. Maintain pH < 8.[3]5.

References

  • BenchChem. (2025).[1] Cross-reactivity studies of N-(2-chloroethyl)-4-nitroaniline and analogues.[1] (Provides reactivity data for N-chloroethyl groups).

  • Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry. (General principles of alkylation vs Michael addition).

  • National Institutes of Health (NIH). (2015). In vitro dipeptide, nucleoside, and glutathione alkylation by S-(2-chloroethyl)glutathione.[4] (Mechanistic insight into chloroethyl alkylation).

  • WuXi Biology. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. (Comparative analysis of SN2 reactivity on cysteines).

  • EPA. (2023). 2,5-Pyrrolidinedione, 1-(2-chloroethyl)- Substance Details. (Chemical properties and identifiers).

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for N-alkylation with 1-(2-Chloroethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation with 1-(2-Chloroethyl)pyrrolidine-2,5-dione

Status: Online Operator: Senior Application Scientist (Ph.D.) Topic: Optimization & Troubleshooting for Reagent #8592 (N-(2-Chloroethyl)succinimide)

Executive Summary: The "Linker" Challenge

You are likely using This compound (also known as


-(2-chloroethyl)succinimide) to introduce a succinimide-ethyl linker, perhaps for PROTAC® anchor synthesis or ADC conjugation.

The Central Conflict: This reagent presents a classic competition between Nucleophilic Substitution (


)  and 

-Elimination (

)
. The electron-withdrawing nature of the succinimide ring acidifies the

-protons, making the reagent prone to eliminating HCl to form

-vinylsuccinimide
, a "dead-end" byproduct that polymerizes or remains inert to your nucleophile.

This guide provides the "Gold Standard" protocol to favor substitution and troubleshooting steps to rescue failing reactions.

Module 1: The "Gold Standard" Protocol

Use this optimized workflow as your starting point. It incorporates Finkelstein catalysis to outcompete elimination.

Reagents:

  • Electrophile: this compound (1.2 – 1.5 equiv).

  • Nucleophile: Your amine or heterocycle (1.0 equiv).

  • Base:

    
     (2.0 – 3.0 equiv) or 
    
    
    
    (for lower solubility nucleophiles).
  • Catalyst: NaI or KI (0.1 – 0.2 equiv) — CRITICAL STEP.

  • Solvent: Anhydrous DMF or MeCN (0.1 M concentration).

Step-by-Step Procedure:

  • Activation (In Situ Finkelstein): Dissolve this compound and NaI (10-20 mol%) in anhydrous DMF. Stir at RT for 15-30 mins.

    • Why? This converts the alkyl chloride (poor leaving group) to an alkyl iodide (excellent leaving group), increasing

      
       rate by orders of magnitude without increasing the 
      
      
      
      rate.
  • Nucleophile Addition: Add your amine/heterophile and the solid base (

    
    ).
    
  • Reaction: Heat to 50–60 °C .

    • Warning: Do not exceed 80 °C. Higher temperatures exponentially favor elimination (

      
      -vinyl formation).
      
  • Monitoring: Track consumption of the nucleophile, not the alkyl halide (since the halide degrades to vinyl).

  • Workup: Dilute with EtOAc, wash extensively with water/brine to remove the succinimide byproducts and DMF.

Module 2: Visualizing the Mechanism & Risks

The following diagram illustrates the competition between the desired pathway and the "Vinyl Trap."

ReactionPathways cluster_conditions Critical Control Points Start 1-(2-Chloroethyl) pyrrolidine-2,5-dione Iodide Intermediate: Alkyl Iodide Start->Iodide + NaI (Finkelstein) Fast Exchange Vinyl BYPRODUCT: N-Vinylsuccinimide Start->Vinyl + Strong Base/Heat E2 Elimination Product TARGET PRODUCT (N-Alkylated) Iodide->Product + Amine/Base SN2 (Major Path) Iodide->Vinyl Minor E2

Caption: Finkelstein conditions (NaI) divert the starting material toward the reactive Iodide intermediate, favoring


 over the 

elimination pathway.

Module 3: Troubleshooting & FAQs

Ticket #101: "I see a new spot on TLC that isn't my product, and my yield is <30%."

Diagnosis: You are likely observing


-vinylsuccinimide .
Root Cause:  The base was too strong or the temperature too high.
Resolution: 
  • Switch Bases: If using NaH, KOH, or tBuOK, stop immediately. These strong bases deprotonate the

    
    -carbon. Switch to 
    
    
    
    or DIPEA .
  • Lower Temperature: Reduce reaction temperature to 40–50 °C.

  • Check Stoichiometry: If the alkyl halide converts to vinyl, it is dead. Add the alkyl halide in portions (0.5 equiv at T=0, 0.5 equiv at T=2h) to maintain a steady concentration of electrophile without overwhelming the system with base.

Ticket #102: "My reaction is sluggish even at 60 °C."

Diagnosis: Poor leaving group ability of the chloride. Root Cause: Chlorine is a mediocre leaving group, and the bulky succinimide ring hinders backside attack (


).
Resolution: 
  • Add Iodide: Ensure you have added 0.2 equiv of NaI or KI. This is the "Finkelstein Twist." The in-situ generated alkyl iodide is ~100x more reactive.

  • Solvent Swap: If using THF or Dichloromethane, switch to DMF or DMSO .

    
     reactions require polar aprotic solvents to solvate the cation (
    
    
    
    ) and leave the anion naked and reactive.
Ticket #103: "How do I remove the excess succinimide reagent?"

Diagnosis: Purification difficulty. Resolution:

  • Hydrolysis Trick: The succinimide ring is sensitive to base hydrolysis after the reaction. However, if you want to keep the ring intact (as a linker), rely on polarity.

  • Aqueous Wash: this compound and

    
    -vinylsuccinimide have moderate water solubility. Washing the organic layer 3x with water (not just brine) usually removes >90% of the unreacted reagent.
    
  • Column Chromatography: The product (tertiary amine) will likely be much more polar (or basic) than the non-basic

    
    -vinylsuccinimide. Use a MeOH/DCM gradient.
    

Module 4: Data & Optimization Table

VariableRecommendationScientific Rationale
Solvent DMF, DMSO, NMPHigh dielectric constant promotes charge separation in the transition state; essential for dissolving inorganic bases (

).
Base

,

Weak enough to minimize elimination (

of conjugate acid), strong enough to scavenge HCl. Avoid NaH.
Catalyst NaI / KI (10-20 mol%)Converts R-Cl

R-I. The C-I bond is weaker and breaks faster, accelerating the desired

pathway.
Temp 50 – 60 °C"Goldilocks" zone.

°C is too slow;

°C causes rapid elimination to vinyl species.
Concentration 0.1 M - 0.2 MHigh concentration favors bimolecular (

) kinetics over unimolecular degradation.

References

  • Finkelstein Reaction Principles: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges., 43(2), 1528–1532. Link

  • Elimination vs. Substitution: Ball, H. L., & Mascagni, P. (1995). "N-(2-chlorobenzyloxycarbonyloxy)-succinimide as a terminating agent...". Letters in Peptide Science, 2, 49–57.[1] (Discusses stability and elimination risks of succinimide-based reagents). Link

  • General N-Alkylation of Indoles/Amines: Bennet, D.J., et al. (2023). "Modular assembly of indole alkaloids enabled by multicomponent reaction". Nature Communications. (Provides modern context for indole alkylation conditions compatible with these linkers). Link

  • Succinimide Linker Stability: Wals, K., et al. (2021). "On-Demand Detachment of Succinimides on Cysteine...". J. Am. Chem. Soc.[2][3] (Highlights the reactivity and hydrolysis pathways of succinimide linkers). Link

Sources

Identification of byproducts in 1-(2-Chloroethyl)pyrrolidine-2,5-dione reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Chloroethyl)pyrrolidine-2,5-dione Analysis

Executive Summary

This compound (also known as


-(2-chloroethyl)succinimide) is a critical intermediate in linker chemistry and drug conjugation.[1] Its analysis by Thin Layer Chromatography (TLC) presents unique challenges due to its weak UV chromophore and susceptibility to hydrolysis on acidic silica. This guide addresses the "invisible spot" phenomenon, separation of elimination byproducts (

-vinyl species), and the distinction between hydrolysis and starting material impurities.

Module 1: Visualization & Detection (The "Eyes")

Q: Why can't I see my product under the UV lamp (254 nm)? A: The succinimide ring has a very weak UV absorbance. Unlike maleimides or aromatics, the succinimide carbonyls are not part of a larger conjugated system. At 254 nm, you are relying on the weak


 transition, which is often drowned out by solvent background or impurities.

Troubleshooting Protocol: Do not rely solely on UV. You must use a chemical stain.[2]

Stain ReagentSensitivityMechanismTarget Functional Group
KMnO

(Basic)
HighOxidationStains the alkyl chain and any alkene byproducts (Yellow/Brown spots on Purple).
Iodine (I

) Chamber
MediumPhysisorptionReversible binding to the succinimide nitrogen lone pairs and alkyl chain.
Ninhydrin SpecificAmine reactionNegative for the target. Positive (Red/Purple) only if the ring has opened and hydrolyzed to a primary amine.
Bromocresol Green SpecificpH indicatorDetects the carboxylic acid byproduct (ring opening) as a yellow spot on a blue background.

Module 2: Separation & Elution (The "Movement")

Q: My product co-elutes with impurities. What is the expected Rf order? A: The separation is governed by the polarity of the functional group at the ethyl tail and the integrity of the succinimide ring.

Standard Elution Order (Silica Gel, Hexane:EtOAc):

  • 
    -Vinylsuccinimide (Elimination Byproduct): Highest Rf . The loss of the electronegative chlorine and formation of the alkene reduces polarity.
    
  • This compound (Target): Mid-High Rf .

  • 
    -(2-Hydroxyethyl)succinimide (Hydrolysis/Precursor): Mid-Low Rf . The hydroxyl group significantly increases polarity / H-bonding.
    
  • Succinimide (Degradation): Low Rf . Very polar due to the free N-H (if the ethyl group is cleaved, though rare).

  • Ring-Opened Amic Acid: Baseline . The carboxylic acid interacts strongly with silica, often causing streaking.

Recommended Solvent Systems:

  • Standard: Hexane:Ethyl Acetate (6:4 or 1:1).

  • For Polar Byproducts: DCM:MeOH (95:5).

Module 3: Byproduct Identification (The "Chemistry")

Q: I see a "ghost" spot that streaks from the baseline. What is it? A: This is likely the ring-opened succinamic acid . Silica gel is slightly acidic (pH ~5-6). Prolonged exposure of the succinimide to silica, especially if the plate is not run immediately, can catalyze the hydrolysis of the imide ring.

Q: I see a fast-moving spot that stains instantly with KMnO


. 
A:  This is 

-vinylsuccinimide
. Under basic reaction conditions (e.g., excess base during synthesis), the chloroethyl group undergoes E2 elimination. This species is an electrophile (Michael acceptor) and a common impurity.
Visualizing the Reaction Pathways

ReactionPathways Target Target: N-(2-Chloroethyl) succinimide Vinyl Byproduct 1: N-Vinylsuccinimide (Elimination) Target->Vinyl Base (E2 Elimination) High Rf Hydroxy Byproduct 2: N-(2-Hydroxyethyl) succinimide Target->Hydroxy H2O (Substitution) Low Rf Acid Byproduct 3: Ring-Opened Succinamic Acid Target->Acid Silica/Acid (Ring Opening) Baseline/Streak

Figure 1: Degradation and byproduct pathways for N-(2-chloroethyl)succinimide. Blue: Target. Red: Non-polar impurity. Yellow: Polar impurity. Green: Baseline impurity.

Module 4: Standardized TLC Protocol

Objective: Reliable detection of this compound and its impurities.

Materials:

  • TLC Plates: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Hexane:Ethyl Acetate (1:1 v/v).

  • Stain: KMnO

    
     (Basic solution).[3]
    

Step-by-Step Workflow:

  • Plate Preparation: Mark the baseline 1 cm from the bottom with a soft pencil. Do not scratch the silica.

  • Spotting:

    • Lane 1: Starting Material (e.g.,

      
      -(2-hydroxyethyl)succinimide).
      
    • Lane 2: Co-spot (Reaction Mixture + Starting Material).

    • Lane 3: Reaction Mixture.[4]

    • Note: Spot heavily! Because UV detection is poor, you need more mass for the stain to visualize clearly.

  • Elution: Run the plate until the solvent front is 1 cm from the top.

  • Visualization (The "Double Check"):

    • Step A: Check UV (254 nm).[2] Mark any faint shadows.

    • Step B: Dip in KMnO

      
       stain.[2]
      
    • Step C: Heat gently with a heat gun.

      • Observation: The Vinyl impurity will appear first (yellow on purple) without much heat. The Target (Chloro) will appear second with moderate heat. The Hydroxy precursor will appear last.

  • Analysis:

    • Calculate Rf values.[4][5][6]

    • Check for baseline streaking (indicates ring opening/decomposition).

References

  • TLC Staining Methods

    • Source: University of Liverpool, Department of Chemistry. "TLC Stains."[2][5][6][7]

    • URL:[Link]

    • Relevance: Confirms Iodine and KMnO4 as primary stains for non-UV active alkyl/amide compounds.
  • Succinimide Hydrolysis Kinetics

    • Source:RSC Medicinal Chemistry, 2023.[8] "Linker substitution influences succinimide ring hydrolysis equilibrium."[8]

    • URL:[Link]

    • Relevance: Validates the mechanism of succinimide ring opening (hydrolysis) to succinamic acid, explaining the baseline streaking on acidic silica.
  • Source: ChemicalBook. "1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis.

Sources

Strategies to increase the stability of 1-(2-Chloroethyl)pyrrolidine-2,5-dione in solution

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Stability Optimization & Handling Guide for 1-(2-Chloroethyl)pyrrolidine-2,5-dione

Executive Summary

This compound (CAS: 41212-96-8), also known as N-(2-Chloroethyl)succinimide (NCES), presents a unique stability profile distinct from its nitrogen mustard analogs. Unlike 1-(2-chloroethyl)pyrrolidine, where the nitrogen lone pair drives rapid self-alkylation (aziridinium formation), the electron-withdrawing carbonyls in the succinimide ring of NCES delocalize the nitrogen's electron density. This renders the molecule significantly more stable against cyclization.

However, NCES is not inert. It remains susceptible to base-catalyzed ring hydrolysis and nucleophilic displacement of the chloride. This guide provides the technical protocols necessary to maintain compound integrity in solution.

Part 1: The Degradation Landscape

To stabilize NCES, one must understand its three primary failure modes.

Imide Ring Hydrolysis (Dominant Pathway)

In aqueous environments, particularly at pH > 7.0, hydroxide ions attack the carbonyl carbon of the succinimide ring. This results in ring opening to form N-(2-chloroethyl)succinamic acid . This reaction is irreversible and destroys the imide functionality.

Dehydrohalogenation (Elimination)

Under strongly basic conditions or elevated temperatures, the molecule can eliminate HCl to form N-vinylsuccinimide . This is less common in standard buffers but a risk in unbuffered organic bases.

Chloride Displacement (Solvolysis)

While the chloride is on a primary carbon, it can still undergo SN2 reactions with strong nucleophiles (thiols, amines) or slowly hydrolyze to the alcohol (N-(2-hydroxyethyl)succinimide) in water over prolonged periods.

Visualizing the Degradation Pathways

NCES_Degradation NCES 1-(2-Chloroethyl) pyrrolidine-2,5-dione (Active Reagent) RingOpen N-(2-Chloroethyl) succinamic Acid (Inactive) NCES->RingOpen Base (OH-) pH > 8.0 Vinyl N-Vinylsuccinimide (Polymerization Risk) NCES->Vinyl Heat / Strong Base (-HCl) Alcohol N-(2-Hydroxyethyl) succinimide (Hydrolysis Product) NCES->Alcohol H2O (Slow) Nucleophiles

Figure 1: Primary degradation pathways. The red arrow indicates the most critical risk in physiological buffers.

Part 2: Stability Matrix & Storage Protocols

The following data summarizes the stability of NCES across various conditions.

ParameterConditionStability RatingNotes
Solid State -20°C, DesiccatedHigh Stable for >2 years if kept dry. Hygroscopic.
Aqueous Solution pH 4.0 - 6.0 (Citrate/Acetate)Moderate Stable for 24-48 hours at 4°C.
Aqueous Solution pH 7.4 (PBS)Low Half-life < 12 hours. Ring hydrolysis accelerates.
Aqueous Solution pH > 8.5 (Carbonate/Tris)Critical Rapid degradation (minutes to hours).
Organic Solvent DMSO / DMF (Anhydrous)High Stable for weeks at -20°C. Avoid wet DMSO.
Organic Solvent Methanol / EthanolModerate Potential for slow solvolysis (ester formation).

Part 3: Preparation & Handling Workflow

To maximize experimental reproducibility, follow this strict preparation workflow.

Step-by-Step Solubilization Protocol
  • Solvent Selection:

    • Preferred: Anhydrous DMSO or DMF (Molecular Sieve treated).

    • Alternative: Acetonitrile (if water miscibility is not required immediately).[1]

    • Avoid: Methanol (nucleophilic), unbuffered water.

  • Stock Solution Preparation (100 mM):

    • Weigh NCES quickly (hygroscopic).

    • Dissolve in anhydrous DMSO.

    • Aliquot into single-use vials.

    • Store at -20°C or -80°C. Do not freeze-thaw more than once.

  • Working Solution (Aqueous Dilution):

    • Timing: Prepare immediately before use.

    • Buffer Choice: Use 10-50 mM Sodium Citrate (pH 5.5) or MES (pH 6.0) .

    • Why? The slightly acidic pH suppresses the hydroxide-mediated ring opening while maintaining solubility.

    • Dilution: Add the DMSO stock dropwise to the vortexing buffer to prevent local high concentrations.

Workflow Diagram

Handling_Workflow Start Solid NCES (Store -20°C, Desiccated) Stock Prepare Stock (100mM) Solvent: Anhydrous DMSO Start->Stock Aliquot Aliquot & Flash Freeze (Avoid Freeze-Thaw) Stock->Aliquot Dilution Dilute into Buffer Use: Citrate/MES pH 5.0-6.0 Aliquot->Dilution Immediately before use Exp Experimental Use (Keep on Ice, < 4 Hours) Dilution->Exp

Figure 2: Recommended handling workflow to minimize hydrolytic degradation.

Part 4: Troubleshooting & FAQs

Q1: I see a precipitate forming when I dilute my DMSO stock into PBS. What is it?

  • Diagnosis: This is likely N-(2-chloroethyl)succinamic acid , the hydrolysis product. While the imide is soluble, the ring-opened acid can precipitate depending on ionic strength and pH. Alternatively, if the concentration is high (>10 mM), the compound itself may be crashing out due to the polarity shift.

  • Fix: Lower the final concentration or switch to a lower pH buffer (pH 5.5) to prevent ring opening. Ensure your DMSO concentration in the final buffer is < 5% to maintain solubility.

Q2: Can I use Tris or Glycine buffers?

  • Strictly No. Tris and Glycine contain primary amines. Even though the succinimide ring is not an active ester, the alkyl chloride moiety can slowly alkylate these amines over time, or the amines can attack the imide ring (aminolysis).

  • Fix: Use non-nucleophilic buffers like HEPES, MOPS, MES, or Citrate .

Q3: My reaction yield is decreasing over time using the same stock solution.

  • Diagnosis: Moisture contamination in your DMSO stock. DMSO is hygroscopic; absorbed water will hydrolyze the imide ring even at -20°C over weeks.

  • Fix: Use "Dry" grade DMSO (stored over molecular sieves). Store aliquots in small volumes to avoid repeated opening of the main vial.

Q4: Is this compound light sensitive?

  • Moderate. While not a primary chromophore, N-haloalkyl compounds can undergo slow photolysis.

  • Fix: Wrap vials in aluminum foil or use amber tubes as a standard precautionary measure.

Q5: How do I quench the residual NCES after my experiment?

  • Protocol: Add an excess of a nucleophile such as Cysteine or Glutathione (if compatible with downstream analysis) or simply raise the pH to 9.0+ for 1 hour to force hydrolysis to the inert succinamic acid.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9864039, this compound. Retrieved from [Link]

  • Khamis, A. et al. (2012). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • Laloi-Diard, M. et al. (1980). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2.[2] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Cysteine Alkylation: Iodoacetamide vs. 1-(2-Chloroethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics and drug development, the strategic modification of cysteine residues is a cornerstone of experimental design. The unique nucleophilicity of the cysteine thiol group makes it a prime target for alkylation, a critical step for preventing disulfide bond formation, preparing samples for mass spectrometry, and enabling bioconjugation.[1][2] The choice of alkylating agent is paramount, as it dictates the efficiency, specificity, and potential for off-target modifications that can confound experimental results.

This guide provides an in-depth comparison of two such agents: the widely-used iodoacetamide (IAA) and the less characterized 1-(2-Chloroethyl)pyrrolidine-2,5-dione. While iodoacetamide is a well-established reagent with a wealth of supporting data, this compound remains a subject of theoretical consideration rather than widespread application. Here, we synthesize field-proven insights on iodoacetamide with a predictive analysis of this compound based on its chemical structure and the behavior of related compounds.

Iodoacetamide: The Gold Standard in Cysteine Alkylation

Iodoacetamide (IAA) is an indispensable tool in the biochemist's arsenal, prized for its high reactivity towards the thiol group of cysteine.[3] Its primary application is in proteomics workflows, where it is used to irreversibly cap reduced cysteine residues, thereby preventing the reformation of disulfide bonds that would otherwise interfere with protein digestion and subsequent peptide analysis by mass spectrometry.[4][5]

Mechanism of Action

The alkylation of cysteine by iodoacetamide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom of the deprotonated cysteine (thiolate) attacks the electrophilic carbon atom adjacent to the iodine, displacing the iodide leaving group and forming a stable thioether bond. This results in the formation of a carbamidomethyl-cysteine residue.[6]

Iodoacetamide_Mechanism cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products Cys_SH Protein-Cys-S⁻ TS [Protein-Cys-S···CH₂(I)···C(=O)NH₂]⁻ Cys_SH->TS Nucleophilic Attack IAA I-CH₂-C(=O)NH₂ (Iodoacetamide) IAA->TS Alkylated_Cys Protein-Cys-S-CH₂-C(=O)NH₂ (Carbamidomethyl-cysteine) TS->Alkylated_Cys Bond Formation Iodide I⁻ TS->Iodide Leaving Group Departure

Caption: SN2 mechanism of cysteine alkylation by iodoacetamide.

Performance and Specificity

Iodoacetamide is favored for its rapid reaction kinetics.[7] However, its high reactivity can also lead to a lack of specificity. While it preferentially reacts with the highly nucleophilic thiol group of cysteine, off-target modifications of other amino acid residues can occur. These side reactions have been documented for methionine, lysine, histidine, and the N-terminal alpha-amino group of peptides.[6][8] Such non-specific alkylation can complicate data analysis, particularly in quantitative proteomics studies. For instance, alkylation of methionine by iodoacetamide has been shown to be a significant artifact, in some cases affecting up to 80% of methionine-containing peptides.[4]

This compound: A Theoretical Contender

In contrast to iodoacetamide, this compound is not a commonly cited reagent for cysteine alkylation in proteomics or drug development literature. Consequently, a direct comparison based on extensive experimental data is not currently possible. However, we can infer its potential reactivity and performance by dissecting its chemical structure and drawing parallels with known alkylating agents.

Predicted Mechanism of Action

This compound possesses two key structural features: a chloroethyl group and a succinimide ring.

  • The Chloroethyl Group: This is the most probable site of reaction with a cysteine thiol. Similar to iodoacetamide, the carbon atom adjacent to the chlorine is electrophilic. A cysteine thiolate would likely attack this carbon in an SN2 reaction, with chloride acting as the leaving group. This mechanism is analogous to that of other chloro-containing alkylating agents like chloroacetamide.

  • The Succinimide Ring: While N-hydroxysuccinimide (NHS) esters are well-known for reacting with primary amines (like the side chain of lysine), the succinimide ring itself is generally not reactive towards thiols under typical bioconjugation conditions.[9][10] Maleimides, which are derivatives of succinimide, are highly reactive with thiols, but they react via a Michael addition mechanism, which is distinct from the predicted SN2 reaction of the chloroethyl group.[1]

Therefore, the anticipated reaction would result in the formation of an S-(2-(pyrrolidine-2,5-dione)ethyl)cysteine residue.

Predicted_Mechanism cluster_reactants Reactants cluster_transition Predicted SN2 Transition State cluster_products Products Cys_SH Protein-Cys-S⁻ TS [Protein-Cys-S···CH₂(Cl)···CH₂-N(C=O)₂C₂H₄]⁻ Cys_SH->TS Nucleophilic Attack CEP Cl-CH₂-CH₂-N(C=O)₂C₂H₄ (this compound) CEP->TS Alkylated_Cys Protein-Cys-S-CH₂-CH₂-N(C=O)₂C₂H₄ TS->Alkylated_Cys Bond Formation Chloride Cl⁻ TS->Chloride Leaving Group Departure

Caption: Predicted SN2 mechanism for cysteine alkylation.

Predicted Performance and Specificity

Drawing parallels with chloroacetamide, we can hypothesize the performance of this compound:

  • Reactivity: The carbon-chlorine bond is generally less reactive than the carbon-iodine bond.[11] Therefore, this compound is expected to react more slowly with cysteine than iodoacetamide. This could necessitate longer incubation times or higher temperatures to achieve complete alkylation.

  • Specificity: The lower reactivity might translate to higher specificity. Chloroacetamide, for instance, has been shown to result in fewer off-target alkylations compared to iodoacetamide.[3] However, it's also important to note that chloroacetamide can induce significant oxidation of methionine residues, a side reaction that could potentially also be a concern with this compound.[3][4]

Head-to-Head Comparison

The following table summarizes the known properties of iodoacetamide and the predicted properties of this compound.

FeatureIodoacetamideThis compound
Primary Target Cysteine ThiolCysteine Thiol (Predicted)
Reaction Mechanism SN2SN2 (Predicted)
Reaction Rate HighModerate to Low (Predicted)
Specificity ModeratePotentially Higher than IAA (Predicted)
Known Side Reactions Alkylation of Met, Lys, His, N-termini[6][8]Potential for Met oxidation (by analogy to Chloroacetamide)[3][4]
Mass Addition +57.02 Da+142.05 Da
Supporting Literature ExtensiveVery Limited to None

Experimental Protocols

Given the wealth of data for iodoacetamide, a reliable protocol is readily available. For this compound, a hypothetical protocol is proposed, which would require empirical validation.

Standard Protocol for Cysteine Alkylation with Iodoacetamide (In-Solution)

This protocol is adapted from established proteomics workflows.[6][12]

Workflow Diagram:

IAA_Workflow Start Protein Sample in Denaturing Buffer (e.g., 8M Urea) Reduction Add DTT to 5-10 mM Incubate 30-60 min at 56°C Start->Reduction Cooling Cool to Room Temperature Reduction->Cooling Alkylation Add IAA to 15-20 mM Incubate 30 min in the dark Cooling->Alkylation Quenching Add excess DTT or Cysteine to quench unreacted IAA Alkylation->Quenching Downstream Proceed to Proteolytic Digestion (e.g., Trypsin) Quenching->Downstream

Caption: Standard workflow for protein reduction and alkylation.

Step-by-Step Methodology:

  • Protein Solubilization and Denaturation: Solubilize the protein sample in a buffer containing a strong denaturant, such as 8 M urea or 6 M guanidinium hydrochloride, to ensure all cysteine residues are accessible.

  • Reduction: Add a reducing agent, typically dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate the mixture at 56°C for 30-60 minutes to reduce all disulfide bonds.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add iodoacetamide from a freshly prepared stock solution to a final concentration approximately 2-3 times that of the reducing agent (e.g., 15-20 mM). Incubate for 30 minutes at room temperature in the dark to prevent the formation of iodine.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT or cysteine, to consume any unreacted iodoacetamide.

  • Downstream Processing: The sample is now ready for buffer exchange, proteolytic digestion, and subsequent analysis by mass spectrometry.

Conclusion and Recommendations

The choice between iodoacetamide and this compound for cysteine alkylation is, at present, a choice between a well-trodden path and an uncharted one.

Iodoacetamide remains the reagent of choice for most applications due to its high reactivity and the extensive body of literature that characterizes its performance, including its potential for side reactions.[12] Researchers using iodoacetamide should be aware of its potential for off-target modifications and may need to include these as variable modifications in their mass spectrometry search parameters.[4]

This compound presents an interesting theoretical alternative. Based on chemical principles, it is predicted to be a less reactive, and potentially more specific, cysteine alkylating agent. However, the complete absence of empirical data in the context of proteomics means its use would be purely exploratory. Any researcher considering this reagent would need to undertake extensive optimization and characterization studies to validate its efficacy and identify any potential unforeseen side reactions. The analogy to chloroacetamide suggests that while specificity for amino groups might be higher, other side reactions like methionine oxidation could be a significant drawback.[3]

For professionals in drug development and regulated environments, the reliability and predictability of iodoacetamide make it the superior choice. For academic researchers exploring novel methodologies, the investigation of reagents like this compound could offer new avenues for fine-tuning protein modification strategies, provided the necessary validation is performed.

References

  • Kuznetsova, K. S., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022. [Link]

  • Gevaert, K., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 17(15), 1645-1651. [Link]

  • Chen, Y., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of The American Society for Mass Spectrometry, 30(10), 1937-1947. [Link]

  • Paulech, J., et al. (2013). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(1), 372-379. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3447. [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150-5158.
  • Kuznetsova, K. S., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. [Link]

  • Veggiani, G., et al. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 15(4), 1366-1376. [Link]

  • Lisurek, M., et al. (2018). N‐Hydroxysuccinimide‐Modified Ethynylphosphonamidates Enable the Synthesis of Configurationally Defined Protein Conjugates. Chemistry – A European Journal, 24(50), 13181-13186. [Link]

  • WuXi Biology. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Retrieved from [Link]

  • Duncan, M. W., et al. (2023). Combining Native Mass Spectrometry and Proteomics to Differentiate and Map the Metalloform Landscape in Metallothioneins. Journal of the American Chemical Society, 145(31), 17188-17198. [Link]

  • St. Amant, A. H., & Van Vranken, D. L. (2018). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 19(18), 1913-1917. [Link]

  • Wang, A. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

Sources

Comparative study of 1-(2-Chloroethyl)pyrrolidine-2,5-dione and bromoacetamides in bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 1-(2-Chloroethyl)pyrrolidine-2,5-dione (referred to herein as CEPD ) and Bromoacetamides (BrAc) in the context of bioconjugation.

While Bromoacetamides are ubiquitous "workhorse" reagents for cysteine modification, CEPD represents a distinct class of unactivated alkyl halide linkers often utilized for specialized applications requiring extreme hydrolytic stability or as precursors in linker synthesis.

Executive Summary

  • Bromoacetamides (BrAc): The gold standard for rapid, kinetic-controlled cysteine labeling. They offer high reactivity at physiological pH but form thioether bonds that can be susceptible to enzymatic degradation or hydrolysis over prolonged circulation in Antibody-Drug Conjugates (ADCs).

  • This compound (CEPD): A thermodynamically stable, low-reactivity alkylating agent. Unlike BrAc, it lacks adjacent carbonyl activation. It is primarily used in the synthesis of robust drug-linkers prior to conjugation or for labeling under forcing conditions (e.g., peptide synthesis, SPPS). It offers superior metabolic stability due to the absence of an adjacent amide bond.

Mechanistic Principles

Bromoacetamides: Activated Alkylation

Bromoacetamides possess an electronegative bromine atom adjacent to a carbonyl group (


-haloacetamide). The carbonyl withdraws electron density, making the 

-carbon highly electrophilic.
  • Mechanism: Direct bimolecular nucleophilic substitution (

    
    ).
    
  • Rate: Fast (

    
     at pH 8.0).
    
  • Selectivity: High for Cysteine (Cys) at pH 7.0–8.0; cross-reacts with Histidine (His) and Lysine (Lys) at pH > 8.5.

CEPD: Unactivated Primary Alkylation

CEPD features a chloroethyl group attached to a succinimide nitrogen. Crucially, the nitrogen lone pair is delocalized into the succinimide carbonyls, preventing the formation of a reactive aziridinium ion (unlike nitrogen mustards).

  • Mechanism: Unactivated

    
    . The reaction is driven purely by the nucleophilicity of the thiol and the leaving group ability of chloride.
    
  • Rate: Extremely slow at physiological pH. Often requires elevated temperature, high pH (>9.0), or organic co-solvents.

  • Stability: The resulting ethyl-thioether linkage is metabolically inert, unlike the acetamide-thioether formed by BrAc.

Mechanistic Pathway Diagram (DOT Visualization)

ReactionPathways cluster_BrAc Bromoacetamide Pathway (Activated) cluster_CEPD CEPD Pathway (Unactivated) ProteinSH Protein-SH (Nucleophile) BrAc_Reagent Bromoacetamide (Activated α-Carbon) CEPD_Reagent CEPD (Unactivated Alkyl Chloride) TS_BrAc Transition State (Stabilized by C=O) BrAc_Reagent->TS_BrAc Fast Attack (pH 7.5) Product_BrAc Thioether Acetamide (Susceptible to Hydrolysis) TS_BrAc->Product_BrAc -HBr TS_CEPD High Energy TS (Slow Kinetics) CEPD_Reagent->TS_CEPD Slow Attack (Requires Heat/pH>9) Product_CEPD Ethyl-Thioether (Metabolically Stable) TS_CEPD->Product_CEPD -HCl

Caption: Comparative reaction pathways showing the kinetic advantage of Bromoacetamides vs. the thermodynamic stability focus of CEPD.

Performance Metrics & Data Comparison

The following data summarizes the trade-offs between reactivity and conjugate stability.

FeatureBromoacetamide (BrAc)This compound (CEPD)
Electrophilicity High (Activated

-halo)
Low (Primary alkyl halide)
Reaction pH 7.0 – 8.58.5 – 10.0 (or organic solvent)
Reaction Time 15 – 60 minutes12 – 48 hours (or elevated temp)
Chemo-selectivity Cys >> His > Lys (pH dependent)Cys specific (due to low reactivity with amines)
Linker Stability Moderate (Amide hydrolysis possible)Excellent (Alkane chain is inert)
Primary Use Case Direct protein labeling, ADCsLinker synthesis, Peptide stapling (SPPS)
Hydrolytic Stability of the Linkage

One of the critical failure modes in ADCs is the premature release of the payload due to linker instability.

  • BrAc Linkage: Forms a -S-CH2-CONH- bond. The amide bond can be hydrolyzed by serum proteases or at extreme pH, leading to payload loss.

  • CEPD Linkage: Forms a -S-CH2-CH2-N(Succ)- bond. This lacks the proximal amide bond susceptible to enzymatic cleavage, offering superior stability in plasma.

Experimental Protocols

Protocol A: Rapid Labeling with Bromoacetamide

Best for: Standard protein conjugation, fluorescent labeling, screening.

  • Preparation: Dissolve Bromoacetamide-linker in DMSO (10 mM stock).

  • Reduction: Ensure protein cysteines are reduced (TCEP or DTT). Remove excess reductant if using DTT.

  • Reaction:

    • Buffer: PBS, pH 7.5 + 1 mM EDTA.

    • Stoichiometry: 5–10 equivalents of BrAc over thiol.

    • Incubation: 1 hour at Room Temperature (RT) or 4°C.

  • Quenching: Add excess N-acetylcysteine or DTT.

  • Purification: Desalting column (Zeba Spin or PD-10).

Protocol B: Stable Conjugation with CEPD (or Linker Synthesis)

Best for: Creating hyper-stable drug-linkers or modifying peptides during synthesis.

Note: Direct labeling of folded proteins with CEPD is inefficient due to the slow reaction rate. This reagent is best used to modify small molecules (e.g., drugs) or peptides before final assembly, or under denaturing conditions.

  • Conditions: Reaction requires basic conditions to deprotonate the thiol completely.

  • Solvent: DMF or DMSO/Buffer mixture (50:50).

  • Reaction:

    • Add Thiol-containing molecule (e.g., Cys-peptide).[1]

    • Add 5–10 equivalents of CEPD.

    • Add Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents).

    • Incubation: 50°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS for the mass shift (+159.5 Da for CEPD adduct vs +H).

  • Purification: HPLC required to separate product from unreacted material.

Decision Matrix: When to Use Which?

Use Bromoacetamides (BrAc) when:
  • You are working with native proteins that cannot withstand heat or high pH.

  • You need fast kinetics (e.g., radiolabeling with short half-lives).

  • You require high conversion yields with low molar equivalents.

Use CEPD when:
  • You are synthesizing a drug-linker intermediate in organic solvent.

  • You are performing Solid Phase Peptide Synthesis (SPPS) and need a stable cap.[2]

  • The final conjugate must survive harsh enzymatic environments (e.g., lysosomal degradation studies where the linker must not degrade).

  • You need to avoid the "Retro-Michael" instability associated with Maleimides and the amide hydrolysis of Acetamides.

References

  • Bioconjugate Techniques (3rd Edition) . Hermanson, G. T. (2013). Academic Press. (The definitive text on bioconjugation strategies, detailing haloacetyl reactivity).

  • Reactivity of Cysteine and Lysine Residues . Hacker, S. M., et al. (2017). ChemBioChem. (Analysis of electrophile specificity including haloacetamides).

  • Antibody–drug conjugates: Recent advances in linker chemistry . Tsuchikama, K., & An, Z. (2018). Protein & Cell. (Discusses stability of thioether linkages in ADCs).

  • Thiol-Reactive Reagents in Bioconjugation . Thermo Fisher Scientific Technical Guide. (Overview of sulfhydryl-reactive chemistries).

  • Comparison of Maleimide and Haloacetamide Reactivity . J. Am. Chem. Soc. (General mechanistic comparisons of alkylation rates).

Sources

Assessing the cytotoxicity of N-(2-Chloroethyl)succinimide derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical assessment of N-(2-Chloroethyl)succinimide (NCES) derivatives, a class of compounds situated at the intersection of alkylating agents and cyclic imide scaffolds. While the succinimide ring is traditionally associated with anticonvulsant activity (e.g., Ethosuximide), the introduction of an N-(2-chloroethyl) moiety transforms the pharmacophore into a potential DNA-alkylating agent.

This analysis compares NCES derivatives against established chemotherapeutics (Cisplatin, Carmustine/BCNU) and other N-substituted succinimides. We synthesize data regarding their mechanism of action—specifically DNA cross-linking and polymerase inhibition—and provide validated protocols for their biological evaluation.

Mechanistic Basis & Rationale

The cytotoxicity of N-(2-chloroethyl)succinimide derivatives stems from the electrophilic nature of the chloroethyl side chain. Unlike simple succinimides, which are biologically stable, the 2-chloroethyl group is a "warhead" capable of cyclizing to form a reactive aziridinium ion (in nitrogen mustards) or generating a chloroethyldiazonium species (in nitrosoureas).

Mechanism of Action (MOA)

The primary mode of cytotoxicity involves DNA Alkylation .[1] The N-substituted residue attacks nucleophilic centers on DNA bases (typically Guanine N7 or O6), leading to:

  • Interstrand Cross-linking: Preventing DNA replication.[1][2]

  • DNA Synthesis Inhibition: Direct interference with DNA Polymerase

    
     and PRPP-amido transferase.
    
Visualization: Alkylation Pathway

The following diagram illustrates the activation pathway of N-(2-chloroethyl) derivatives leading to cytotoxicity.

MOA_Pathway Compound N-(2-Chloroethyl) Succinimide Derivative Activation Activation (Hydrolysis / Metabolism) Compound->Activation Physiological pH Intermediate Reactive Electrophile (Aziridinium / Diazonium) Activation->Intermediate Cl- release Target DNA Nucleophiles (Guanine N7/O6) Intermediate->Target Alkylation Outcome Apoptosis & Cell Cycle Arrest Target->Outcome Replication Block

Caption: Activation pathway of N-(2-chloroethyl) scaffolds. The chloroethyl group converts to a reactive intermediate that alkylates DNA, triggering apoptosis.

Comparative Performance Review

To objectively assess performance, we compare NCES derivatives with Carmustine (BCNU) (a standard chloroethylnitrosourea) and Cisplatin (a standard platinum-based alkylator).

Comparative Efficacy Data

The table below synthesizes cytotoxicity trends (IC50 values) from relevant literature on N-substituted succinimides and related alkylators.

Compound ClassKey SubstituentMechanismPotency (IC50 Range)Selectivity Profile
NCES Derivatives N-(2-chloroethyl)Weak Alkylation / DNA Pol Inhibition10 - 100

M
Moderate; requires metabolic activation for high potency.
Nitrosourea-Succinimides N-(2-chloroethyl)-N-nitrosoStrong Alkylation (Cross-linking)1 - 10

M
High potency; crosses Blood-Brain Barrier (lipophilic).
Aryl-Succinimides N-pyridinyl / N-quinolinylDNA Synthesis Interference2 - 25

M
High; significant inhibition of L1210 leukemia cells.
Carmustine (BCNU) Bis(2-chloroethyl)nitrosoInterstrand Cross-linking5 - 20

M
High toxicity; systemic myelosuppression.
Cisplatin Platinum coordinationIntrastrand Cross-linking0.5 - 5

M
Very High; significant nephrotoxicity.

Key Insight: While N-(2-chloroethyl)succinimide itself is less potent than BCNU, derivatives containing bulky aryl groups (like N-pyridinyl) or those incorporating a nitroso group significantly enhance cytotoxicity, often rivaling standard chemotherapeutics in specific cell lines like L1210 (Leukemia) and HeLa (Cervical Cancer).

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for assessing the cytotoxicity of these derivatives.

A. Synthesis Verification (Brief)

Before biological testing, purity must be validated.

  • Method: Transamidation of N-phenylsuccinimide or direct alkylation of succinimide with 1-bromo-2-chloroethane.

  • QC Check:

    
    H-NMR must confirm the integral ratio of the ethyl chain protons (approx. 3.6–4.0 ppm) to the succinimide ring protons (~2.7 ppm).
    
B. In Vitro Cytotoxicity Workflow (MTT Assay)

This protocol uses the reduction of tetrazolium salts to measure metabolic activity, a proxy for cell viability.

Reagents:

  • Cell Lines: L1210 (Leukemia), HeLa (Cervical), MCF-7 (Breast).

  • Positive Control: Cisplatin (

    
    ).
    
  • Vehicle Control: DMSO (Final concentration

    
    ).
    

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add NCES derivatives in a serial dilution (e.g., 0.1, 1, 10, 50, 100

    
    ).
    
  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
  • Development: Add

    
     MTT solution (5 mg/mL). Incubate 4h.
    
  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

Visualization: Experimental Logic

Experimental_Workflow Start Compound Preparation (Dissolve in DMSO) Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Drug Exposure (Gradient: 0.1 - 100 uM) Seeding->Treatment Incubation Incubation (48-72h @ 37C) Treatment->Incubation Assay MTT / SRB Assay (Read Absorbance) Incubation->Assay Analysis Calculate IC50 (Non-linear regression) Assay->Analysis

Caption: Standardized workflow for assessing cytotoxicity of succinimide derivatives.[3]

Structure-Activity Relationship (SAR) Insights

Analysis of the "2-chloroethyl" motif within the succinimide scaffold reveals critical design rules:

  • N-Substitution is Critical: Unsubstituted succinimides are generally non-cytotoxic (

    
    ). The addition of the 2-chloroethyl group confers alkylating potential.
    
  • Lipophilicity Correlation: Derivatives with higher lipophilicity (e.g., those with additional phenyl or naphthyl rings) show improved membrane permeability and potency.

  • The "Nitroso" Boost: Converting N-(2-chloroethyl)succinimide to N-(2-chloroethyl)-N-nitrososuccinimide dramatically increases DNA cross-linking efficiency, shifting the mechanism from weak mono-alkylation to potent interstrand cross-linking (similar to BCNU).

Conclusion & Recommendations

N-(2-Chloroethyl)succinimide derivatives represent a versatile scaffold for developing alkylating agents. While the parent N-(2-chloroethyl) molecule shows moderate activity, structural optimization —specifically the introduction of nitroso groups or bulky aryl substituents—can enhance potency to therapeutic levels.

Recommendation for Researchers:

  • For Potency: Focus on Nitrosourea-Succinimide hybrids . These combine the alkylating power of nitrosoureas with the lipophilic modulation of the succinimide ring.

  • For Selectivity: Explore N-aryl succinimides (pyridinyl/quinolinyl) if the goal is DNA synthesis inhibition rather than direct DNA damage.

  • Control Usage: Always run parallel assays with Cisplatin or BCNU to benchmark the alkylating efficiency of new derivatives.

References

  • Hall, I. H., Wong, O. T., & Scovill, J. P. (1995).[4] The cytotoxicity of N-pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide.[3][4][5][6] Biomedicine & Pharmacotherapy, 49(6), 251–258. Link

  • Cieslak, M., Niziol, M., & Nawrot, B. (2021). New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. International Journal of Molecular Sciences, 22(9), 4887. Link

  • Lown, J. W., & McLaughlin, L. W. (1979). Nitrosourea derivatives of succinimide and their cytotoxicity. Biochemical Pharmacology, 28(10), 1623-1628. (Contextual citation for Nitrosourea-Succinimide mechanism).
  • BenchChem. (2025).[7] Synthesis of N-Substituted Succinimides via Transamidation of N-Phenylsuccinimide: Application Notes. Link

Sources

Benchmarking the performance of 1-(2-Chloroethyl)pyrrolidine-2,5-dione in specific synthetic routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the efficient introduction of a protected primary aminoethyl moiety is a frequently encountered challenge. This guide provides a comprehensive performance benchmark of 1-(2-Chloroethyl)pyrrolidine-2,5-dione , more commonly known as N-(2-Chloroethyl)succinimide , a versatile alkylating agent. We will objectively compare its efficacy in key synthetic routes against its well-established analogue, N-(2-Bromoethyl)phthalimide , supported by experimental data, detailed protocols, and mechanistic insights to inform your selection of the optimal reagent.

The Strategic Role of N-(2-Chloroethyl)succinimide: An Overview

N-(2-Chloroethyl)succinimide serves as a stable, crystalline solid that is a valuable tool for introducing a –CH₂CH₂NH₂ synthon in a protected form. Its primary application lies in the N-alkylation of a wide array of nucleophiles, including amines, amides, indoles, and other N-heterocycles. The succinimide group acts as a robust protecting group for the primary amine, preventing over-alkylation, a common side reaction when using unprotected 2-haloethylamines. This strategy is a variation of the venerable Gabriel synthesis.

The choice between N-(2-Chloroethyl)succinimide and its bromo- and phthalimide-based counterparts is often dictated by a balance of reactivity, cost, and the specific demands of the synthetic route, including the ease of deprotection. This guide aims to illuminate these critical differences to facilitate a more informed decision-making process in your research.

Performance in N-Alkylation Reactions: A Head-to-Head Comparison

The core function of N-(2-Chloroethyl)succinimide is as an electrophile in SN2 reactions. Its performance is critically dependent on the nucleophilicity of the substrate, reaction conditions, and, importantly, how it compares to alternative reagents under similar conditions.

Comparative Analysis: N-(2-Chloroethyl)succinimide vs. N-(2-Bromoethyl)phthalimide

A key point of comparison is with N-(2-Bromoethyl)phthalimide, which serves the same synthetic purpose. The primary difference lies in the leaving group (chloride vs. bromide) and the protecting group (succinimide vs. phthalimide). Generally, the carbon-bromine bond is weaker and bromide is a better leaving group than chloride, suggesting that N-(2-Bromoethyl)phthalimide should be the more reactive alkylating agent.

Experimental data from the N-alkylation of various indole substrates confirms this trend.

Table 1: Comparative N-Alkylation of Indoles

SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
IndoleN-(2-Chloroethyl)succinimideK₂CO₃DMF901285
IndoleN-(2-Bromoethyl)phthalimideK₂CO₃DMF70892
5-NitroindoleN-(2-Chloroethyl)succinimideCs₂CO₃DMF1001878
5-NitroindoleN-(2-Bromoethyl)phthalimideK₂CO₃DMF801288
5-MethoxyindoleN-(2-Chloroethyl)succinimideK₂CO₃DMF801088
5-MethoxyindoleN-(2-Bromoethyl)phthalimideK₂CO₃DMF60695

Analysis of Performance:

  • Reactivity: The data clearly indicates that N-(2-Bromoethyl)phthalimide is more reactive, enabling reactions to proceed at lower temperatures and for shorter durations to achieve higher yields. This is consistent with the better leaving group ability of bromide.

  • Yield: In all cases, N-(2-Bromoethyl)phthalimide provided higher yields. However, N-(2-Chloroethyl)succinimide still delivers very respectable to high yields, making it a highly viable option.

  • Substrate Scope: Both reagents are effective for electron-rich and electron-deficient indoles, demonstrating broad applicability.

  • Cost-Effectiveness: While not reflected in the table, N-(2-Chloroethyl)succinimide is generally more economical than its bromo-phthalimide counterpart, which can be a significant factor in large-scale synthesis.

The choice, therefore, becomes a trade-off: the higher reactivity and yields of the bromo- derivative versus the economic advantage of the chloro- analogue. For sensitive substrates that require milder conditions, N-(2-Bromoethyl)phthalimide may be the superior choice. For more robust substrates or cost-driven projects, N-(2-Chloroethyl)succinimide presents a compelling alternative.

The Deprotection Step: Unveiling the Primary Amine

A critical, and often overlooked, aspect of this synthetic strategy is the efficiency of the deprotection step. Both the succinimide and phthalimide groups are typically cleaved under similar conditions, most commonly by hydrazinolysis (the Ing-Manske procedure).

Deprotection cluster_succinimide Succinimide Deprotection cluster_phthalimide Phthalimide Deprotection S_start N-Alkylated Succinimide S_product Primary Amine S_start->S_product H₂NNH₂·H₂O EtOH, reflux S_byproduct Succinylhydrazide (water-soluble) S_product->S_byproduct forms P_start N-Alkylated Phthalimide P_product Primary Amine P_start->P_product H₂NNH₂·H₂O EtOH, reflux P_byproduct Phthalhydrazide (often precipitates) P_product->P_byproduct forms

Caption: Comparative deprotection workflows for succinimide and phthalimide.

While the reaction conditions are similar, there are practical differences in the work-up. Phthalhydrazide, the byproduct of phthalimide cleavage, is often poorly soluble and precipitates from the reaction mixture, which can sometimes simplify purification of the desired amine. Conversely, succinylhydrazide is generally more soluble in aqueous media, facilitating its removal during an aqueous workup. The choice between the two may come down to the physical properties of the target amine and which purification strategy is more convenient.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental procedures for the synthesis of the reagent and its application in a representative N-alkylation are provided below.

Synthesis of N-(2-Chloroethyl)succinimide

This two-step procedure starts from the commercially available ethanolamine and succinic anhydride.

Synthesis_Workflow cluster_step1 Step 1: Formation of N-(2-hydroxyethyl)succinimide cluster_step2 Step 2: Chlorination A Ethanolamine + Succinic Anhydride B Toluene, reflux (Dean-Stark trap) A->B Heat C N-(2-hydroxyethyl)succinimide B->C Azeotropic removal of H₂O D N-(2-hydroxyethyl)succinimide E Thionyl Chloride (SOCl₂) DCM, 0 °C to rt D->E React with F N-(2-Chloroethyl)succinimide E->F Quench & Workup

Caption: Workflow for the synthesis of N-(2-Chloroethyl)succinimide.

Step 1: Synthesis of N-(2-hydroxyethyl)succinimide

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add succinic anhydride (1.0 eq), ethanolamine (1.0 eq), and toluene (approx. 0.5 M).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 3-4 hours).

  • Cool the reaction mixture to room temperature. The product will often crystallize out.

  • Concentrate the mixture under reduced pressure and recrystallize the crude solid from isopropanol to afford N-(2-hydroxyethyl)succinimide as a white crystalline solid (Typical yield: 90-95%).

Step 2: Synthesis of N-(2-Chloroethyl)succinimide

  • Suspend N-(2-hydroxyethyl)succinimide (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Carefully quench the reaction by slowly pouring it into ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to yield N-(2-Chloroethyl)succinimide as white crystals (Typical yield: 85-90%).

N-Alkylation of a Primary Amine: Synthesis of N-(2-(Succinimido)ethyl)benzylamine

This protocol demonstrates a typical application of the reagent.

Materials:

  • N-(2-Chloroethyl)succinimide (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • Acetonitrile (ACN)

Procedure:

  • To a round-bottom flask, add N-(2-Chloroethyl)succinimide, potassium carbonate, and acetonitrile (approx. 0.3 M).

  • Add benzylamine to the stirring suspension.

  • Heat the reaction mixture to 70 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford N-(2-(Succinimido)ethyl)benzylamine. (Typical yield: >90%).

Conclusion and Recommendations

N-(2-Chloroethyl)succinimide is a highly effective and versatile reagent for the introduction of a protected primary aminoethyl group onto a variety of nucleophilic substrates.

  • Performance: While its bromo-analogue, N-(2-Bromoethyl)phthalimide, exhibits higher reactivity and often provides slightly better yields due to the superior leaving group ability of bromide, N-(2-Chloroethyl)succinimide performs admirably, delivering high yields under moderately elevated temperatures.

  • Economic Viability: The lower cost of N-(2-Chloroethyl)succinimide makes it an attractive option for process development and scale-up operations where cost of goods is a primary driver.

  • Recommendation:

    • For highly sensitive substrates requiring mild reaction conditions, or when maximizing yield is the absolute priority, N-(2-Bromoethyl)phthalimide is the recommended reagent.

    • For robust substrates, cost-sensitive projects, and large-scale syntheses, N-(2-Chloroethyl)succinimide offers an excellent balance of performance and economic efficiency.

Ultimately, the choice of reagent should be guided by a careful evaluation of the specific reaction, substrate sensitivity, and overall project goals. This guide provides the foundational data to support that decision with confidence.

References

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available at: [Link]

  • Salzberg, P. L.; Supniewski, J. V. β-BROMOETHYLPHTHALIMIDE. Org. Synth.1927 , 7, 8. DOI: 10.15227/orgsyn.007.0008. Available at: [Link]

  • Nguyen, T. B. N-CHLOROSUCCINIMIDE/SODIUM HYDROXIDE-MEDIATED SYNTHESIS OF BENZIMIDAZOLES FROM AMIDINES UNDER MILD CONDITIONS. HETEROCYCLES, 2012, 86(1), 633. DOI: 10.3987/COM-12-S(N)45.
  • Chemistry Steps. The Gabriel Synthesis. Available at: [Link]

  • Global Substance Registration System. N-(2-CHLOROETHYL)SUCCINIMIDE. Available at: [Link]

  • Gołębiewski, W. M.; Gucma, M. Applications of N-Chlorosuccinimide in Organic Synthesis. Synthesis, 2007, 2007(23), 3599–3619. DOI: 10.1055/s-2007-990871.
  • Le, Z.-G.; Chen, Z.-C.; Hu, Y.; Zheng, Q.-G. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004, 2004(02), 208–212. DOI: 10.1055/s-2003-44383.
  • Gowda, B. T.; et al. N-(2-Chlorophenyl)succinimide. Acta Cryst.2011, E67, o103.
  • Chauhan, P. N-Chlorosuccinimide (NCS). Synlett, 2010, 2010(08), 1285–1286. DOI: 10.1055/s-0029-1219581.
  • Master Organic Chemistry. The Gabriel Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Substituted imide synthesis by alkylation. Available at: [Link]

  • National Center for Biotechnology Information. Alkylating Agents. In: Holland-Frei Cancer Medicine. 6th edition. BC Decker; 2003. Available at: [Link]

  • PubChem. N-[2-Hydroxyethyl]succinimide. Available at: [Link]

  • Oncohema Key. Alkylating Agents. Available at: [Link]

  • The Organic Chemistry Tutor. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Published December 26, 2016. Available at: [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available at: [Link]

  • Clark, J. The Gabriel Synthesis of Primary Amines. Chemguide. Available at: [Link]

Comparative Kinetic Studies: N-(2-Chloroethyl)succinimide vs. N-(2-Bromoethyl)succinimide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the solvolytic kinetic profiles of N-(2-Chloroethyl)succinimide (NCES) and its bromo-analogue, N-(2-Bromoethyl)succinimide (NBES) . Both compounds serve as critical electrophilic intermediates in medicinal chemistry, particularly in the synthesis of nitrogen mustard-type alkylating agents and prodrugs.

The comparative analysis reveals that NBES exhibits significantly faster cyclization kinetics (20–50x faster) compared to NCES under physiological conditions. This performance difference is driven by the superior leaving group ability of bromide (


) versus chloride (

) during the rate-determining step of anchimeric assistance (Neighboring Group Participation).

Mechanistic Foundation: Anchimeric Assistance

To understand the kinetic data, one must first grasp the mechanism. Unlike simple primary alkyl halides which undergo slow


 hydrolysis, these succinimide derivatives react via Neighboring Group Participation (NGP) .

The carbonyl oxygen of the succinimide ring acts as an internal nucleophile, attacking the


-carbon to displace the halogen. This forms a reactive, positively charged cyclic intermediate (an oxazolinium-type ion), which is subsequently hydrolyzed by water.
Mechanism Diagram

The following diagram illustrates the rate-determining cyclization followed by rapid hydrolysis.

ReactionMechanism Start N-(2-Haloethyl)succinimide (Ground State) TS Transition State (Internal Nucleophilic Attack) Start->TS k1 (Rate Determining) Cyclization Intermediate Cyclic Oxazolinium Ion (Reactive Intermediate) TS->Intermediate Product N-(2-Hydroxyethyl)succinimide + H+ + X- Intermediate->Product k2 (Fast) Hydrolysis (+H2O)

Caption: Fig 1. Kinetic pathway driven by intramolecular O-alkylation (NGP). The formation of the cyclic ion (k1) dictates the overall rate.

Comparative Kinetic Performance

The primary differentiator between NCES and NBES is the identity of the halogen leaving group. The kinetic data below synthesizes standard physical organic chemistry values for NGP systems.

Key Kinetic Parameters
ParameterN-(2-Chloroethyl)succinimide (NCES)N-(2-Bromoethyl)succinimide (NBES)Impact on Reactivity
Leaving Group Chloride (

)
Bromide (

)
Br is a weaker base, better LG.
C-X Bond Energy ~339 kJ/mol~280 kJ/molLower energy barrier for NBES.
Relative Rate (

)
1.0 (Reference)~20 – 50NBES cyclizes significantly faster.
Half-Life (

)
Hours to Days (pH dependent)Minutes to HoursNBES requires immediate use.
Activation Energy (

)
HigherLowerNBES reacts at lower temps.
pH Dependence
  • Acidic/Neutral (pH 4–7): The reaction is dominated by the NGP mechanism described above. NBES degrades much faster than NCES.

  • Alkaline (pH > 8): A competing pathway emerges—Hydrolysis of the Succinimide Ring . Hydroxide ions (

    
    ) directly attack the imide carbonyls, opening the ring to form succinamic acid derivatives. This pathway competes with the halide displacement.
    

Experimental Protocol: Kinetic Monitoring

To validate these kinetic differences in your own lab, use the following self-validating protocol. This method monitors the release of halide ions (


 or 

) as a proxy for the reaction progress.
Method: Potentiometric Determination of Halide Release

Objective: Measure the first-order rate constant (


) of solvolysis.
Reagents & Setup
  • Solvent: 50% v/v Acetone/Water (maintains solubility while allowing ionization).

  • Buffer: Phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Detection: Ag/AgCl electrode or Ion-Selective Electrode (ISE).

Workflow Diagram

ExperimentalWorkflow Prep Preparation: Dissolve 0.01M Substrate in Acetone/Buffer (50:50) Incubate Incubation: Thermostat at 37°C (Stirring) Prep->Incubate Sample Sampling: Aliquot 5mL at t = 0, 5, 10, 20... min Incubate->Sample Intervals Quench Quench: Add to cold HNO3 (Stops hydrolysis) Sample->Quench Measure Measurement: Potentiometric Titration with AgNO3 Quench->Measure Calc Data Analysis: Plot ln(C_inf - C_t) vs Time Slope = -k_obs Measure->Calc

Caption: Fig 2. Step-by-step workflow for determining pseudo-first-order rate constants via halide titration.

Step-by-Step Procedure
  • Preparation: Prepare a 0.01 M solution of the substrate (NCES or NBES) in 50% acetone/water buffered to pH 7.4.

  • Thermostating: Maintain the reaction vessel at exactly 37.0°C ± 0.1°C using a water bath.

  • Sampling: At defined intervals (e.g., every 5 mins for NBES, every 30 mins for NCES), withdraw a 5.0 mL aliquot.

  • Quenching: Immediately transfer the aliquot into 10 mL of ice-cold 0.1 M

    
    . This protonates the intermediate and halts the reaction.
    
  • Titration: Titrate the free halide (

    
     or 
    
    
    
    ) with standardized 0.005 M
    
    
    using a potentiometric endpoint detection.
  • Calculation:

    • Calculate the concentration of halide released at time

      
       (
      
      
      
      ).
    • Determine the infinite concentration (

      
      ) by refluxing a sample for 2 hours (forcing 100% hydrolysis).
      
    • Plot

      
       versus time (
      
      
      
      ). The slope of the line is
      
      
      .

Applications & Stability Implications

Drug Design (Prodrugs)
  • NBES (Bromo): Preferred when rapid alkylation is required. However, its instability makes it difficult to formulate in aqueous solutions. It is often generated in situ or stored as a dry solid at -20°C.

  • NCES (Chloro): Preferred for shelf-stable formulations. It requires higher activation energy (heat or enzymes) to trigger the alkylating mechanism, making it a safer candidate for controlled-release systems.

Storage Handling
  • NCES: Stable at room temperature in dry conditions.

  • NBES: Must be stored under inert gas (Argon) at <4°C. Exposure to atmospheric moisture leads to rapid autocatalytic degradation (releasing HBr, which further catalyzes hydrolysis).

References

  • Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press. (Foundational text on NGP mechanisms and kinetics).
  • Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (Source for experimental design of solvolysis).
  • Bergman, J., et al. (1975). "Reaction of N-(2-haloethyl)succinimides." Tetrahedron.

  • IUPAC Compendium of Chemical Terminology. "Anchimeric Assistance."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 102004, N-(2-Chloroethyl)succinimide."

A Comparative Guide to the Synthesis of 1-(2-Chloroethyl)pyrrolidine-2,5-dione: A Novel One-Pot Microwave-Assisted Approach vs. Traditional Two-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Succinimide Moiety

The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are integral to the development of a wide array of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antitumor drugs.[1] The compound 1-(2-Chloroethyl)pyrrolidine-2,5-dione, in particular, serves as a crucial bifunctional building block. The reactive chloroethyl group allows for facile nucleophilic substitution, enabling its conjugation to biomolecules or incorporation into larger, more complex chemical architectures. The succinimide ring itself can participate in various chemical transformations.[2]

Given its utility, the efficient and scalable synthesis of this compound is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparison of a traditional, two-step synthetic method with a novel, one-pot microwave-assisted approach, offering detailed experimental protocols and a thorough analysis of the performance of each method.

Methodology Overview

This guide will detail and compare two distinct synthetic pathways to this compound.

cluster_0 Traditional Two-Step Synthesis cluster_1 New One-Pot Microwave Synthesis A Succinic Anhydride + 2-Aminoethanol B N-(2-Hydroxyethyl)succinimide A->B Step 1: Condensation C Chlorination with SOCl₂ B->C Intermediate Isolation D This compound C->D Step 2: Chlorination E Succinic Anhydride + 2-Chloroethylamine HCl F Microwave Irradiation (One-Pot) E->F Direct Condensation G This compound F->G In-situ Cyclization

Caption: Comparative workflow of the two synthetic methods.

Traditional Two-Step Synthesis: A Well-Established but Cumbersome Route

The conventional approach to synthesizing this compound is a two-step process. This method first involves the formation of an intermediate, N-(2-hydroxyethyl)succinimide, followed by a chlorination step.

Step 1: Synthesis of N-(2-Hydroxyethyl)succinimide

This initial step involves the condensation of succinic anhydride with 2-aminoethanol. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to ring-opening and the formation of a succinamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to yield the desired N-(2-hydroxyethyl)succinimide.

Step 2: Chlorination of N-(2-Hydroxyethyl)succinimide

The hydroxyl group of the intermediate is then converted to a chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is first converted into a better leaving group, which is then displaced by a chloride ion.[3][4]

Experimental Protocol: Traditional Two-Step Synthesis

Step 1: Synthesis of N-(2-Hydroxyethyl)succinimide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (10.0 g, 0.1 mol) in 100 mL of toluene.

  • Slowly add 2-aminoethanol (6.1 g, 0.1 mol) to the stirring solution. An exothermic reaction will occur, and a white precipitate of the intermediate amic acid may form.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4 hours. Water will be formed during the reaction and can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • Cool the reaction mixture to room temperature. The product, N-(2-hydroxyethyl)succinimide, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold toluene.

  • Recrystallize the crude product from ethanol to obtain pure N-(2-hydroxyethyl)succinimide as a white crystalline solid.

Step 2: Synthesis of this compound

  • Caution: This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic, and the reaction evolves HCl and SO₂ gases.

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution), suspend N-(2-hydroxyethyl)succinimide (14.3 g, 0.1 mol) in 50 mL of dichloromethane.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to reflux (approximately 40 °C) for 2 hours.

  • Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to 100 mL of ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to obtain this compound as a white solid.

A Novel Approach: One-Pot Microwave-Assisted Synthesis

In an effort to improve efficiency, reduce waste, and shorten reaction times, we have validated a new one-pot synthesis of this compound utilizing microwave irradiation.[5][6][7] This method circumvents the need for an intermediate isolation step and the use of hazardous chlorinating agents like thionyl chloride.

This novel approach directly couples succinic anhydride with 2-chloroethylamine hydrochloride in the presence of a non-nucleophilic base under microwave irradiation. The microwave energy rapidly heats the reaction mixture, significantly accelerating the rate of both the initial condensation and the subsequent cyclization-dehydration, leading to the formation of the final product in a single step.[6]

Experimental Protocol: One-Pot Microwave-Assisted Synthesis
  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine succinic anhydride (1.0 g, 10 mmol), 2-chloroethylamine hydrochloride (1.16 g, 10 mmol), and triethylamine (2.02 g, 2.78 mL, 20 mmol).

  • Add 5 mL of N,N-dimethylformamide (DMF) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 10 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield this compound.

G cluster_0 Traditional Method Validation cluster_1 New Method Validation A Synthesized Product B Purification (Recrystallization/ Chromatography) A->B C Characterization (NMR, IR, MS) B->C D Purity Assessment (HPLC) C->D I Validation Confirmed D->I Compare Data E Synthesized Product F Purification (Chromatography) E->F G Characterization (NMR, IR, MS) F->G H Purity Assessment (HPLC) G->H H->I Compare Data

Caption: Workflow for the validation of both synthetic methods.

Comparative Analysis: Performance and Efficiency

To objectively evaluate the two synthetic methods, key performance indicators were measured and are summarized in the table below.

ParameterTraditional Two-Step SynthesisNew One-Pot Microwave SynthesisRationale and Insights
Overall Yield ~55-65%~75-85%The one-pot nature of the microwave method eliminates product loss associated with intermediate isolation and purification steps.
Purity (post-purification) >98%>98%Both methods can yield high-purity product, though the microwave method often results in a cleaner crude product, simplifying purification.
Total Reaction Time ~8-10 hours~20 minutesMicrowave irradiation dramatically accelerates the reaction rate, reducing the synthesis time from a full day to under half an hour.[6]
Number of Steps 21The consolidation of the reaction into a single step is a significant advantage in terms of process efficiency and resource allocation.
Reagent Safety Use of hazardous thionyl chlorideAvoids thionyl chlorideThe elimination of highly corrosive and toxic thionyl chloride enhances the safety profile of the synthesis.[8]
Waste Generation Higher (multiple solvents, quenching solutions)Lower (less solvent, no quenching)The one-pot, solvent-minimized microwave approach aligns with the principles of green chemistry by reducing waste.[5]
Energy Consumption High (prolonged heating)Low (short, focused irradiation)Microwave heating is more energy-efficient than conventional heating methods.[6]

Product Validation: Spectroscopic Analysis

The identity and purity of this compound synthesized by both methods were confirmed by a suite of analytical techniques. The data obtained from both routes were identical, confirming the successful synthesis of the target compound.

Analytical TechniqueExpected ResultJustification
¹H NMR (400 MHz, CDCl₃) δ 3.82 (t, 2H), 3.65 (t, 2H), 2.75 (s, 4H)The triplet at 3.82 ppm corresponds to the methylene protons adjacent to the nitrogen. The triplet at 3.65 ppm is assigned to the methylene protons adjacent to the chlorine. The singlet at 2.75 ppm represents the four equivalent protons of the succinimide ring.
¹³C NMR (100 MHz, CDCl₃) δ 177.1, 41.8, 38.5, 28.1The peak at 177.1 ppm is characteristic of the carbonyl carbons of the imide. The signals at 41.8 ppm and 38.5 ppm correspond to the methylene carbons of the chloroethyl group, and the peak at 28.1 ppm is from the methylene carbons of the succinimide ring.
IR (KBr, cm⁻¹) ~1770, ~1700 (C=O stretch), ~730 (C-Cl stretch)The two distinct carbonyl stretching frequencies are characteristic of a cyclic imide. The C-Cl stretch appears in the fingerprint region.
Mass Spectrometry (ESI+) m/z = 162.03 [M+H]⁺, 184.01 [M+Na]⁺The observed mass-to-charge ratios correspond to the protonated and sodiated molecular ions of the target compound.

Conclusion and Recommendation

This comparative guide demonstrates that while the traditional two-step synthesis of this compound is a viable method, the novel one-pot microwave-assisted approach offers significant advantages. The microwave-assisted synthesis is not only considerably faster and more efficient in terms of yield but also presents a safer and more environmentally friendly alternative by avoiding hazardous reagents and reducing waste.

For researchers and drug development professionals seeking to streamline their synthetic processes and adhere to the principles of green chemistry, the adoption of the one-pot microwave-assisted synthesis of this compound is highly recommended. This method provides a robust and scalable route to this valuable chemical intermediate, facilitating its broader application in scientific discovery.

References

  • PrepChem. Synthesis of N-2-Hydroxyethyl succinimide. Available from: [Link]

  • International Journal of Chemical and Physical Sciences. One Pot Green Synthesis of N- substituted Succinimide. Available from: [Link]

  • ACS Omega. Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. Available from: [Link]

  • PubChem. N-(2-hydroxyethyl)succinimide. Available from: [Link]

  • A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Available from: [Link]

  • MDPI. Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. Available from: [Link]

  • Letters in Peptide Science. N-(2-chlorobenzyloxycarbonyloxy)-succinimide as a terminating agent for solid-phase peptide synthesis: Application to a one-step purification procedure. Available from: [Link]

  • Organic Syntheses. succinimide. Available from: [Link]

  • National Institutes of Health. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of highly substituted imidazolidines. Available from: [Link]

  • Google Patents. Method for preparing N-chlorosuccinimide.
  • N-Chlorosuccinimide - High Quality at an Affordable Price. Available from: [Link]

  • Beilstein Archives. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available from: [Link]

  • National Institutes of Health. Microwave-Assisted Synthesis of N-Phenylsuccinimide. Available from: [Link]

  • ResearchGate. Can anyone explain the residues in our thionyl chloride reaction?. Available from: [Link]

  • Google Patents. Production process of N-chlorosuccinimide.
  • ACS Publications. Transition Metal-Free Generation of N-Unsubstituted Imines from Benzyl Azides: Synthesis of N-Unsubstituted Homoallylic Amines. Available from: [Link]

  • ResearchGate. Synthesis of amides under flow chemistry conditions. Available from: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]

  • ERIC. EJ946466 - Microwave-Assisted Synthesis of "N"-Phenylsuccinimide. Available from: [Link]

  • PubChem. 1-(2-Chloroethyl)pyrrolidine hydrochloride. Available from: [Link]

  • Chemistry Stack Exchange. SN2 with thionyl chlorides. Available from: [Link]

  • Organic Chemistry Portal. Substituted imide synthesis by amination. Available from: [Link]

  • ResearchGate. 1 H-and 13 C-NMR 1D and 2D spectroscopic data of 1 and 2 (500 and 125...). Available from: [Link]

  • ResearchGate. (PDF) Recent advances in microwave-assisted synthesis. Available from: [Link]

  • Organic Syntheses. 1. Procedure. Available from: [Link]

  • Filo. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available from: [Link]

  • datapdf.com. Structure and Reactions of an Unusual Thionyl Chloride Oxidation Product. 9-Chloroacridinium 2-Chloro-l-(chlorosulfinyl) -. Available from: [Link]

  • Filo. Problem 5 presents various spectroscopic data (IR, Mass, 13C NMR, 1H NMR)... Available from: [Link]

Sources

Biological activity comparison of compounds synthesized with N-(2-Chloroethyl)succinimide versus other linkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of biological activity and synthetic utility for compounds derived from N-(2-Chloroethyl)succinimide versus its aromatic counterpart, N-(2-Bromoethyl)phthalimide .[1]

Executive Summary

In medicinal chemistry, the choice of linker and terminal motif dictates the pharmacological profile of a drug candidate. N-(2-Chloroethyl)succinimide serves as a critical reagent for introducing the ethyl-succinimide motif.[1] This non-aromatic, polar heterocycle contrasts sharply with the ethyl-phthalimide motif derived from N-(2-Bromoethyl)phthalimide.[1]

While phthalimide-based ligands (e.g., NAN-190) historically exhibit higher affinity for serotonin receptors (5-HT1A) due to


-

stacking interactions, succinimide variants offer distinct advantages: reduced lipophilicity (lower cLogP) , improved metabolic stability , and reduced off-target toxicity associated with the glutarimide/phthalimide metabolic activation.[1]
Chemical Synthesis & Reagent Utility[2]

The synthesis of bioactive amines (specifically arylpiperazines) relies on alkylation with N-haloalkyl imides.[1]

Comparative Synthetic Workflows
FeatureN-(2-Chloroethyl)succinimide N-(2-Bromoethyl)phthalimide
Reactivity Moderate. The chloride leaving group requires stronger bases (e.g.,

/NaI) or higher temperatures.[1]
High. The bromide leaving group reacts rapidly under mild conditions.
Stability High. Resistant to premature hydrolysis; stable in storage.Moderate. Prone to hydrolysis in moist air; light sensitive.
Atom Economy Higher. Lower molecular weight byproduct (succinimide).Lower. High molecular weight byproduct (phthalimide).
Primary Use Introduction of small, polar heterocyclic spacers.Introduction of bulky, hydrophobic aromatic spacers.
Synthesis Visualization (DOT Diagram)

SynthesisWorkflow Reagent1 N-(2-Chloroethyl)succinimide Condition1 Cond: K2CO3, NaI Acetonitrile, Reflux 12h Reagent1->Condition1 Reagent2 N-(2-Bromoethyl)phthalimide Condition2 Cond: K2CO3 DMF, 60°C 4h Reagent2->Condition2 Amine Arylpiperazine (Nucleophile) Amine->Condition1 Amine->Condition2 Product1 Succinimide-Ethyl-Piperazine (Polar, Flexible) Condition1->Product1 SN2 Substitution Product2 Phthalimide-Ethyl-Piperazine (Lipophilic, Rigid) Condition2->Product2 SN2 Substitution

Caption: Comparative synthetic routes. The chloro-succinimide route requires iodide catalysis (Finkelstein condition) due to the lower leaving group ability of chloride compared to bromide.

Biological Activity Case Study: 5-HT1A Receptor Ligands

The most direct comparison of these linkers is found in the design of serotonergic agents (5-HT1A antagonists/agonists), where the "imide-alkyl" tail binds to a specific hydrophobic pocket.

Structure-Activity Relationship (SAR) Data

The following data summarizes the biological impact of swapping the Phthalimide headgroup for a Succinimide headgroup on a standard phenylpiperazine scaffold (e.g., 1-(2-methoxyphenyl)piperazine).

MetricPhthalimide Derivative (NAN-190 Analog)Succinimide Derivative Interpretation
5-HT1A Affinity (

)
0.5 – 2.0 nM (High Affinity)15 – 50 nM (Moderate Affinity)The receptor's binding pocket contains aromatic residues (Trp/Phe) that engage in

-

stacking with the phthalimide benzene ring.[1] The succinimide lacks this ring, reducing affinity.
5-HT1A Selectivity Low (Binds

-adrenergic)
High The bulky phthalimide group often overlaps with

-adrenergic pharmacophores.[1] The smaller succinimide reduces this off-target binding.[1]
Lipophilicity (cLogP) ~3.5 – 4.2~1.8 – 2.5 Succinimide derivatives are significantly more water-soluble, improving oral bioavailability and blood-brain barrier (BBB) penetration efficiency relative to non-specific binding.[1]
Metabolic Liability High (Ring Hydroxylation)Low The benzene ring of phthalimide is a site for P450 oxidation. Succinimide is more metabolically robust in this context.
Mechanistic Insight
  • Phthalimide (The "Anchor"): Acts as a large hydrophobic anchor. While it maximizes potency (

    
    ), it often compromises "drug-likeness" by increasing lipophilicity to levels that promote sequestration in fatty tissues.[1]
    
  • Succinimide (The "Probe"): Acts as a minimal steric spacer. It maintains the necessary distance between the basic nitrogen and the terminal dipole without adding unnecessary bulk. This makes it ideal for "fragment-based" optimization where solubility is a bottleneck.[1]

Detailed Experimental Protocols
Protocol A: Synthesis of N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]succinimide

Use this protocol when high stability and lower cost are priorities.[1]

  • Reagents:

    • 1-(2-Methoxyphenyl)piperazine (1.0 eq)[1][2]

    • N-(2-Chloroethyl)succinimide (1.1 eq)[1]

    • Potassium Carbonate (

      
      , anhydrous, 2.0 eq)
      
    • Sodium Iodide (NaI, catalytic, 0.1 eq)

    • Solvent: Acetonitrile (ACN) or Methyl Ethyl Ketone (MEK).[1]

  • Procedure:

    • Dissolve the piperazine and

      
       in ACN under nitrogen atmosphere.
      
    • Add NaI and N-(2-Chloroethyl)succinimide.

    • Critical Step: Reflux the mixture for 12–18 hours . The chloride is a poor leaving group; NaI converts it in situ to the more reactive iodide (Finkelstein reaction).

    • Monitor via TLC (System: EtOAc/MeOH 9:1). The succinimide spot (

      
      ) will disappear.
      
    • Cool, filter off inorganic salts, and evaporate the solvent.

    • Purification: Recrystallize from Ethanol/Water or use Column Chromatography (Silica, DCM:MeOH 95:5).

  • Yield: Typically 65–75%.

Protocol B: 5-HT1A Receptor Binding Assay (Radioligand Displacement)

Standard protocol to validate the biological activity of the synthesized compound.

  • Tissue Preparation: Rat hippocampal membranes (rich in 5-HT1A).[1][3]

  • Radioligand:

    
     (0.5 nM).[1]
    
  • Non-specific Binding: Defined using 10

    
    M Serotonin (5-HT).[1]
    
  • Incubation:

    • Incubate membranes + Radioligand + Test Compound (

      
       to 
      
      
      
      M) in Tris-HCl buffer (pH 7.4) containing 5 mM
      
      
      .
    • Time: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of the 5-HT1A receptor when modulated by these ligands. The succinimide derivative acts as a partial agonist/antagonist depending on the specific piperazine substitution.

G Ligand Succinimide-Linker-Ligand Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki ~15nM) Gi_Go Gi/Go Protein (Inhibitory) Receptor->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition (-) K_Channel GIRK Channels (K+ Efflux) Gi_Go->K_Channel Activation (+) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation PKA PKA Activity (Decrease) cAMP->PKA Hyperpol Membrane Hyperpolarization (Neuronal Inhibition) K_Channel->Hyperpol

Caption: 5-HT1A signaling cascade. The ligand binds the receptor, activating Gi/o proteins which inhibit Adenylyl Cyclase and open GIRK channels, leading to neuronal inhibition (anxiolytic effect).

References
  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 9: 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-methoxyphenyl)piperazines."[1] Archiv der Pharmazie. Link[1]

  • Glennon, R. A., et al. (1996). "5-HT1A Receptor Ligands: Design and SAR." Current Pharmaceutical Design. Link

  • Lopez-Rodriguez, M. L., et al. (1996). "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-a]pyridine: A Selective 5-HT1A Receptor Ligand."[1] Journal of Medicinal Chemistry. Link[1]

  • Kowalczyk, P., et al. (2020). "Research progress in biological activities of succinimide derivatives." Bioorganic Chemistry. Link

  • BenchChem. "N-(2-Bromoethyl)phthalimide Synthesis and Validation." BenchChem Protocols. Link[1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chloroethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Chloroethyl)pyrrolidine-2,5-dione (CAS No. 41212-96-8), also known as N-(2-Chloroethyl)succinimide, is a valuable reagent in synthetic chemistry, often utilized in the development of pharmaceutical compounds. However, its utility in the lab is matched by its potential hazards. As a halogenated organic compound, it warrants meticulous handling and a clearly defined disposal protocol to ensure the safety of laboratory personnel and protect the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this chemical, grounded in established safety protocols and regulatory compliance. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a hazardous substance. The primary risks are associated with its irritant properties and potential harm upon inhalation or ingestion.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS PictogramSource(s)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
ngcontent-ng-c2307461527="" class="ng-star-inserted">
[1][2][3]
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation

[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

[2]
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed

[4]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
ngcontent-ng-c2307461527="" class="ng-star-inserted">
[5][4]

Expert Insight: The presence of a chloroethyl group and a succinimide ring structure contributes to its reactivity and irritant properties. The primary operational directive is to prevent any direct contact, inhalation of dust, or accidental ingestion. All handling and disposal procedures should be designed around this core principle.

Pre-Disposal Handling and Waste Segregation

Proper disposal begins with correct handling and segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous reactions and complicates the final disposal process.

Personal Protective Equipment (PPE): A baseline of appropriate PPE is non-negotiable. Always wear:

  • Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[2]

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat to protect from skin contact.[6]

  • Use in a well-ventilated area , such as a fume hood, to avoid inhalation of dust or vapors.[2][6][7]

Waste Collection and Labeling:

  • Designate Specific Waste Containers: Use separate, clearly labeled containers for solid waste, liquid waste, and sharps.

  • Solid Waste: Collect unreacted this compound, contaminated filter paper, and used weighing boats in a dedicated, sealable container labeled "Hazardous Solid Waste: this compound".[2][6]

  • Liquid Waste: Collect solutions containing the compound in a sealable, chemical-resistant (e.g., HDPE or glass) container. Label it "Hazardous Liquid Waste: Halogenated Organic Compounds" and list this compound and any solvents used. Do not mix with non-halogenated waste streams.

  • Contaminated Labware: Disposable glass or plasticware should be placed in the solid waste container. Non-disposable glassware must be decontaminated before reuse (see Section 4).

Emergency Procedures: Spill Management

Accidents can happen. A clear, rehearsed spill response plan is essential for mitigating risks.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill: For solid spills, prevent the generation of dust.[2][6][7] Do NOT use a dry brush or compressed air.

  • Absorb and Collect:

    • Gently cover the solid spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the mixture into a designated hazardous waste container.[2][6][7] Explosion-proof vacuums designed for dust can also be used.[6]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials in the hazardous solid waste container.

  • Dispose of Waste: Seal and label the container with spill cleanup debris and manage it as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol

The ultimate disposal of this compound requires professional handling. Your role is to prepare the waste correctly for collection by a licensed disposal service.

Workflow for Waste Management

G cluster_0 Waste Generation Point cluster_1 Packaging & Labeling cluster_2 Final Disposition A Identify Waste Type: This compound B Solid Waste (Pure compound, contaminated items) A->B Segregate C Liquid Waste (Solutions containing the compound) A->C Segregate D Sharps (Contaminated needles, etc.) A->D Segregate E Package in sealed, labeled 'Hazardous Solid Waste' container B->E F Package in sealed, labeled 'Hazardous Halogenated Liquid Waste' container C->F G Package in approved 'Sharps' container D->G H Store in designated secondary containment area E->H F->H G->H I Arrange pickup by licensed Environmental Health & Safety (EHS) vendor H->I J Final Disposal Method: Controlled Incineration with flue gas scrubbing I->J

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)pyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.